molecular formula C8H7N3O2 B1529605 Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate CAS No. 1363381-89-8

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate

Cat. No.: B1529605
CAS No.: 1363381-89-8
M. Wt: 177.16 g/mol
InChI Key: LKYVYGGBGJSMJX-UHFFFAOYSA-N
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Description

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVYGGBGJSMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195441
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-89-8
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib. This guide provides an in-depth exploration of the synthetic strategies for this compound, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key reactions, discuss the rationale behind the selection of reagents and conditions, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, is a privileged scaffold in drug discovery. Its unique electronic and steric properties allow it to participate in a variety of interactions with biological targets, particularly protein kinases. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the pyrrole moiety offers opportunities for further functionalization.

The subject of this guide, this compound, has garnered significant attention due to its role in the synthesis of Upadacitinib, a selective inhibitor of JAK1 approved for the treatment of several autoimmune disorders. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

This document will provide a comprehensive overview of a robust synthetic route to this compound, focusing on a strategy that involves the construction of the pyrrolo[2,3-b]pyrazine ring system from appropriately substituted pyrazine precursors.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points towards a strategy involving the formation of the pyrrole ring onto a pre-existing pyrazine core. This approach is often favored due to the commercial availability of a wide range of substituted pyrazines.

A key consideration in the synthesis of pyrrolo[2,3-b]pyrazines is the management of the pyrrole nitrogen. The unprotected N-H can interfere with certain reactions. Therefore, a common and effective strategy is to introduce a protecting group, such as a tosyl (Ts) group, which can be readily removed in the final steps.

Our proposed synthetic strategy will therefore commence with a suitable pyrazine derivative, proceed through the construction of the fused pyrrole ring, and culminate in the formation of the target methyl ester.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence, as illustrated in the workflow diagram below. This pathway emphasizes control over regioselectivity and the strategic use of protecting groups to achieve a high-yielding and reproducible synthesis.

Synthetic Pathway A 2-Amino-3-chloropyrazine B 2-Amino-3-(trimethylsilylethynyl)pyrazine A->B Sonogashira Coupling C 5H-Pyrrolo[2,3-b]pyrazine B->C Cyclization D 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine C->D Tosylation E 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine D->E Bromination F Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate E->F Carbonylation G This compound F->G Detosylation

Caption: A representative synthetic workflow for this compound.

Step 1: Sonogashira Coupling to Introduce the Acetylene Moiety

The synthesis begins with the palladium-catalyzed Sonogashira coupling of 2-amino-3-chloropyrazine with trimethylsilylacetylene. This reaction is a cornerstone of C-C bond formation and is highly efficient for coupling terminal alkynes with aryl or vinyl halides.

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Causality of Experimental Choices: The use of a copper(I) co-catalyst is crucial for the efficient transmetalation step. A suitable base, such as triethylamine, is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide. The choice of a palladium catalyst, often with phosphine ligands, is critical for achieving high yields and turnover numbers.

Step 2: Cyclization to Form the Pyrrolo[2,3-b]pyrazine Core

The resulting 2-amino-3-(trimethylsilylethynyl)pyrazine undergoes cyclization to form the 5H-pyrrolo[2,3-b]pyrazine ring system. This intramolecular reaction is typically promoted by a base.

  • Mechanism: The base deprotonates the amino group, and the resulting anion attacks the internal carbon of the acetylene, leading to a 5-endo-dig cyclization. Subsequent protonation and tautomerization yield the aromatic pyrrolo[2,3-b]pyrazine. The trimethylsilyl group is typically cleaved under the reaction conditions.

  • Trustworthiness of Protocol: This cyclization is a well-established method for the synthesis of various fused N-heterocycles. The regioselectivity is controlled by the position of the amino and ethynyl groups on the pyrazine ring.

Step 3: Protection of the Pyrrole Nitrogen

To facilitate subsequent functionalization at the C2 position and prevent unwanted side reactions, the pyrrole nitrogen is protected with a tosyl group.

  • Causality of Experimental Choices: p-Toluenesulfonyl chloride (TsCl) is a common and effective protecting group for amines and indoles. The reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates the pyrrole nitrogen, enhancing its nucleophilicity towards the electrophilic sulfur of TsCl.

Step 4: Regioselective Bromination

The protected pyrrolo[2,3-b]pyrazine is then regioselectively brominated at the C2 position. This position is the most electron-rich and thus the most susceptible to electrophilic substitution.

  • Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is often performed in a polar aprotic solvent like DMF at low temperatures to control the reactivity and prevent over-bromination.

Step 5: Palladium-Catalyzed Carbonylation

The C2-bromo derivative is then subjected to a palladium-catalyzed carbonylation reaction in the presence of methanol. This reaction introduces the desired methyl carboxylate group at the C2 position.

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of carbon monoxide into the Pd-C bond to form a palladoyl-acyl complex. Subsequent reaction with methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst.

  • Causality of Experimental Choices: The use of a palladium catalyst, a suitable ligand (e.g., a phosphine), a base, and a source of carbon monoxide (often from a CO-releasing molecule or a CO gas cylinder) are essential for this transformation. The choice of methanol as the solvent and nucleophile directly leads to the formation of the methyl ester.

Step 6: Deprotection of the Pyrrole Nitrogen

The final step is the removal of the tosyl protecting group to yield the target molecule, this compound.

  • Causality of Experimental Choices: The tosyl group can be cleaved under various conditions. A common and effective method is treatment with a strong base, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol or water. The reaction is typically heated to drive it to completion.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (Intermediate F)
Step Procedure Reagents and Solvents Key Parameters
1 Sonogashira Coupling 2-Amino-3-chloropyrazine, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine, THFInert atmosphere (N₂ or Ar), Room temperature
2 Cyclization 2-Amino-3-(trimethylsilylethynyl)pyrazine, Potassium tert-butoxide, THFInert atmosphere, Reflux
3 Tosylation 5H-Pyrrolo[2,3-b]pyrazine, Sodium hydride, p-Toluenesulfonyl chloride, DMFInert atmosphere, 0 °C to Room temperature
4 Bromination 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine, N-Bromosuccinimide, DMFInert atmosphere, 0 °C
5 Carbonylation 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, Pd(dppf)Cl₂, Triethylamine, Methanol, Carbon monoxideInert atmosphere, Elevated temperature and pressure
Protocol 2: Synthesis of this compound (Target Molecule G)
Step Procedure Reagents and Solvents Key Parameters
1 Detosylation Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, Potassium carbonate, Methanol, WaterReflux
2 Work-up and Purification Ethyl acetate, Brine, Sodium sulfate, Silica gel chromatographyStandard extraction and chromatography procedures

Characterization Data

Comprehensive characterization of the final product and key intermediates is essential to confirm their identity and purity.

Compound Molecular Formula Molecular Weight ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (ESI)
Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate C₁₅H₁₃N₃O₄S331.358.71 (s, 1H), 8.28–8.19 (m, 2H), 8.09 (s, 1H), 8.03 (s, 1H), 7.94 (d, J = 4.1 Hz, 1H), 7.62 (d, J = 7.4 Hz, 1H), 7.54 (t, J = 7.7 Hz, 2H), 6.80 (d, J = 4.1 Hz, 1H), 4.04 (s, 3H)162.5, 145.8, 142.2, 140.5, 139.1, 138.0, 137.8, 134.5, 129.1, 128.2, 121.0, 106.6, 52.3m/z 332.1 [M+H]⁺
This compound C₈H₇N₃O₂177.1611.31 (brs, 1H), 8.59 (s, 1H), 8.21 (s, 1H), 7.93 (s, 1H), 6.53 (t, J = 2.8 Hz, 1H), 3.88 (s, 3H)163.1, 148.2, 143.5, 139.8, 128.7, 118.9, 105.4, 51.9m/z 178.1 [M+H]⁺

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

The primary application of this compound is as a crucial building block for the synthesis of Upadacitinib. The pyrrolo[2,3-b]pyrazine scaffold serves as the hinge-binding motif of the kinase inhibitor, a common feature in many ATP-competitive inhibitors. The methyl ester at the C2 position provides a handle for further chemical transformations to elaborate the final drug molecule.

The synthetic accessibility of this intermediate, as detailed in this guide, is a critical factor in the overall efficiency and cost-effectiveness of Upadacitinib manufacturing.

Conclusion

The synthesis of this compound is a well-defined process that relies on a series of robust and high-yielding chemical transformations. This guide has provided a detailed roadmap for its preparation, from the strategic selection of starting materials to the final purification of the target molecule. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is key to successful and reproducible synthesis. The methodologies described herein are not only applicable to the synthesis of this specific intermediate but can also be adapted for the preparation of a wide range of other functionalized pyrrolo[2,3-b]pyrazine derivatives for drug discovery and development.

An In-depth Technical Guide to Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, has emerged as a "privileged scaffold." Its unique electronic properties and ability to form critical hydrogen bonds with biological targets have made it a cornerstone in the development of novel kinase inhibitors. This guide focuses on a pivotal building block derived from this core: Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS No. 1363381-89-8). We will provide an in-depth exploration of its chemical properties, synthesis, reactivity, and its crucial role in the synthesis of next-generation therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals. The 5H-pyrrolo[2,3-b]pyrazine core is particularly prominent in the development of inhibitors for targets like the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2]

Physicochemical and Spectroscopic Profile

Precise characterization of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, a combination of data from chemical suppliers and predictive modeling provides a reliable profile.

Core Chemical Properties
PropertyValueSource
CAS Number 1363381-89-8[3]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Appearance Light yellow solidChemical Supplier Data
Predicted Density 1.403 ± 0.06 g/cm³Predicted
Predicted pKa 10.63 ± 0.50Predicted
Storage Store at 0-8 °CChemical Supplier Data
Spectroscopic Characterization

While a full experimental spectrum is not publicly available, the expected spectroscopic signatures can be inferred from the analysis of closely related 5H-pyrrolo[2,3-b]pyrazine derivatives that are extensively characterized in the literature.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrazine rings, a singlet for the methyl ester protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton of the pyrrole ring (which may be solvent-dependent and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester (in the 160-170 ppm region), the sp²-hybridized carbons of the bicyclic core, and the methyl carbon of the ester (around 52-55 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the ester (approximately 1700-1730 cm⁻¹), and C=N and C=C stretching bands characteristic of the aromatic rings (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 177 or 178, respectively).

Synthesis and Purification: A Representative Protocol

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core typically involves the condensation of a substituted aminopyrazine with a functionalized two-carbon unit. While a specific, detailed protocol for this compound is not readily found in the literature, the following is a representative, field-proven methodology adapted from the synthesis of similar 7-azaindole derivatives. The causality behind this approach lies in the strategic construction of the bicyclic system from readily available precursors.

Step-by-Step Synthesis Protocol
StepProcedureRationale & In-Process Control
1: Starting Materials To a solution of 3-amino-2-chloropyrazine in a suitable solvent (e.g., DMF or dioxane), add methyl propiolate.3-amino-2-chloropyrazine provides the pyrazine ring and the amino group for the subsequent cyclization. Methyl propiolate is the two-carbon electrophile that will form the pyrrole ring.
2: Palladium-Catalyzed Coupling Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).This is a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between sp² and sp carbons. The base is crucial for neutralizing the HCl generated during the reaction.
3: Cyclization Heat the reaction mixture to promote the intramolecular cyclization of the coupled intermediate.The amino group attacks the alkyne, leading to the formation of the pyrrole ring. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
4: Work-up & Isolation After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.This standard aqueous work-up removes the catalyst residues, salts, and the polar solvent.
5: Purification Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.Chromatography is essential to isolate the desired product from any unreacted starting materials, byproducts, or polymeric material, yielding the pure this compound.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the nucleophilic character of the pyrrole nitrogen (N5) and the electrophilic nature of the ester group. Understanding this reactivity is key to its strategic use as a synthetic intermediate.

A primary and often necessary transformation is the protection or substitution of the N5-H. The pyrrole nitrogen is acidic and nucleophilic, making it susceptible to reaction with various electrophiles. In many synthetic routes towards kinase inhibitors, this position is functionalized, often with a sulfonyl group (e.g., tosyl) or an alkyl/aryl group. This strategic modification serves two purposes: it can act as a protecting group to prevent unwanted side reactions, or the substituent itself can be a key pharmacophoric element that interacts with the target protein. For instance, the use of a tosyl-protected intermediate (methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate) is common.[4]

The ester group at the C2 position is also a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH).[5] This carboxylic acid can then be coupled with various amines to form amides, a common functional group in many drug molecules.

Visualization of a Key Reaction: N-Sulfonylation

The following diagram illustrates the protection of the pyrrole nitrogen with a tosyl group, a foundational step in many synthetic pathways utilizing this scaffold.

G reactant This compound (CAS: 1363381-89-8) product Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS: 1201188-66-0) reactant->product Sulfonylation (in DMF or THF) reagent Tosyl Chloride (TsCl) + Base (e.g., NaH, K₂CO₃) reagent->reactant

Caption: N-Sulfonylation of the pyrrole nitrogen.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key building block in the synthesis of potent and selective kinase inhibitors.[1][2] The 7-azaindole core mimics the purine structure of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases. The substituents installed at various positions on the bicyclic core then dictate the selectivity and potency towards specific kinases.

By first functionalizing the N5 position and then modifying the C2-ester (e.g., via hydrolysis and subsequent amidation), medicinal chemists can rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies. This systematic approach allows for the fine-tuning of pharmacological properties, leading to the discovery of clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity. The use of this scaffold has been instrumental in developing inhibitors for FGFR, a key target in oncology.[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its well-defined reactivity and structural similarity to key biological motifs provide a robust platform for the development of innovative therapeutics. This guide has illuminated its core properties and synthetic utility, providing a foundation for its continued and expanded application in the field of drug discovery. As the quest for more selective and potent kinase inhibitors continues, the importance of this versatile building block is set to grow.

References

biological activity of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides an in-depth analysis of this compound, a key derivative of this scaffold. We will explore its chemical properties, established biological activities as a potent kinase inhibitor, and its therapeutic potential, particularly in oncology and inflammatory diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its mechanism of action and structure-activity relationships.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the pyrrolopyrazine nucleus is a prominent example.[1] Compounds built around this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Within this family, the 5H-pyrrolo[2,3-b]pyrazine isomer has emerged as a particularly potent modulator of protein kinases, critical regulators of cellular signaling that are often dysregulated in human diseases like cancer and autoimmune disorders.[1][2]

This guide focuses specifically on This compound (CAS 1363381-89-8).[3] While often utilized as a crucial intermediate in the synthesis of more complex molecules, such as the Janus Kinase (JAK) inhibitor Upadacitinib, the inherent biological activity of this foundational molecule warrants detailed investigation.[3] Understanding its properties provides a critical baseline for rational drug design and lead optimization.

Chemical Properties and Synthesis Overview

  • Molecular Formula: C₈H₇N₃O₂[3]

  • Molecular Weight: 177.16 g/mol [3]

  • Structure:

    Chemical Structure of this compound

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core can be achieved through various synthetic routes. A common approach involves the condensation and cyclization of substituted aminopyrroles with α-dicarbonyl compounds. Further modifications, such as the introduction of the methyl carboxylate group, are achieved through standard organic chemistry transformations. For instance, derivatives have been synthesized via Suzuki coupling reactions to append various moieties to the core structure, highlighting the scaffold's amenability to chemical modification.[4]

Core Biological Activity: Potent Kinase Inhibition

The primary mechanism through which 5H-pyrrolo[2,3-b]pyrazine derivatives exert their biological effects is through the competitive inhibition of the ATP-binding site of various protein kinases.[2] This scaffold acts as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition.

Inhibition of Janus Kinases (JAKs)

The most notable activity associated with this scaffold is the inhibition of the Janus kinase family (JAK1, JAK2, JAK3, TYK2). These kinases are essential for cytokine signaling, which drives immune and inflammatory responses.

  • Mechanism of Action: Cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. By blocking the ATP-binding site of JAKs, this compound and its derivatives prevent this entire cascade, effectively dampening the inflammatory signal. Derivatives of this scaffold have been identified as potent, ATP-competitive JAK3 inhibitors.[2]

The therapeutic implications are profound, with JAK inhibitors being approved for treating rheumatoid arthritis, psoriatic arthritis, and other autoimmune conditions.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding Compound Methyl 5H-pyrrolo [2,3-b]pyrazine-2-carboxylate Compound->JAK INHIBITION pSTAT p-STAT (Active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Regulation

Caption: The JAK-STAT signaling pathway and point of inhibition.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver in various cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully optimized to yield potent and selective FGFR kinase inhibitors.[4][5] Structure-based drug design, guided by co-crystal structures, has enabled the development of derivatives with high selectivity and favorable metabolic properties.[4] This activity gives the scaffold significant potential in oncology for tumors with activating FGFR mutations or fusions.

Antiproliferative and Antitumor Activity

Consistent with its role as a kinase inhibitor, derivatives of 5H-pyrrolo[2,3-b]pyrazine exhibit significant antiproliferative activity across a range of human tumor cell lines.[6][7] For example, novel disubstituted derivatives have shown potent activity against renal and breast cancer cell lines, with GI50 values in the nanomolar range.[7] The antitumor effects are a direct consequence of inhibiting key signaling pathways (like JAK-STAT or FGFR pathways) that cancer cells rely on for growth, survival, and proliferation.[4][8]

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how chemical modifications affect biological activity. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, several SAR trends have been established:

  • The Pyrrolopyrazine Core: This bicyclic system is the essential "hinge-binding" motif. Changing the scaffold from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine was shown to increase binding activity for FGFR1.[4]

  • Substitutions at the 2-position: The methyl carboxylate group of the title compound is a key handle for modification. Converting this ester to various amides has been a successful strategy in developing PDE4B inhibitors from the related 1H-pyrrolo[2,3-b]pyridine scaffold, suggesting a similar potential for this series.[9]

  • Substitutions at the 5-position: This position, the nitrogen of the pyrrole ring, is crucial. Attaching sulfonyl groups has been a productive strategy for targeting FGFRs.[10]

  • Substitutions on Appended Moieties: In FGFR inhibitors derived from this scaffold, modifying appended pyrazole rings significantly impacts activity. An unsubstituted pyrazole ring (compound 13 in the cited study) showed much higher activity than substituted versions.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, field-proven protocols for assessing the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (JAK3 HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ value of the compound against a target kinase.

Causality: HTRF is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening and accurate potency determination. The assay measures the phosphorylation of a substrate peptide by the kinase.

HTRF_Workflow start Start prep_reagents Prepare Reagents: - JAK3 Enzyme - ULight-Peptide Substrate - ATP - Test Compound Dilutions start->prep_reagents dispense Dispense Compound and Kinase into 384-well plate prep_reagents->dispense incubate1 Incubate (15 min) to allow compound binding dispense->incubate1 add_atp Add ATP/Substrate Mix to initiate reaction incubate1->add_atp incubate2 Incubate (60 min) for enzymatic reaction add_atp->incubate2 add_detection Add Eu-Antibody (binds phosphorylated substrate) incubate2->add_detection incubate3 Incubate (60 min) for antibody binding add_detection->incubate3 read Read Plate on HTRF-compatible reader (620nm & 665nm) incubate3->read analyze Calculate HTRF ratio and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an HTRF kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in assay buffer.

  • Assay Plate Setup: Use a low-volume 384-well plate. Add 2 µL of the diluted compound to the appropriate wells. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.

  • Kinase Addition: Add 4 µL of JAK3 enzyme solution (e.g., SignalChem, #J03-11G) diluted in kinase buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 4 µL of a solution containing ATP and the ULight™-JAK1 (Tyr1023) peptide substrate (e.g., PerkinElmer, #TRF0104). The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of detection mix containing a Europium-labeled anti-phosphotyrosine antibody (e.g., PerkinElmer, #TRF0201) in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (Europium reference).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the normalized data against the logarithm of inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Causality: The MTT assay is a colorimetric assay that is cost-effective and widely used. It provides a robust measure of how the compound affects the viability of cancer cells, which is a crucial first step in evaluating any potential anticancer agent.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., KG-1, a cell line with FGFR expression) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. The final concentration should range from low nanomolar to high micromolar. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Phospho-STAT3

This protocol confirms the mechanism of action by measuring the inhibition of JAK-mediated STAT3 phosphorylation in a cellular context.

Causality: This is a self-validating step. If the compound inhibits JAK kinase (from Protocol 1) and reduces cell viability (from Protocol 2), it should also reduce the phosphorylation of a direct downstream substrate like STAT3. Observing this effect confirms the compound engages its target in a cellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed a suitable cell line (e.g., HEL 92.1.7, which has a constitutively active JAK-STAT pathway) in 6-well plates. Starve the cells if necessary and then pre-treat with various concentrations of the compound for 2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) for 30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.

Summary of Biological Data

The following table summarizes representative inhibitory data for derivatives based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, illustrating their potency.

Compound Series/DerivativeTarget KinaseIC₅₀ (nM)Antiproliferation (GI₅₀, nM)Cell LineReference
Compound 13 (FGFRi)FGFR1<1012KG-1[4]
Compound 27 (FGFRi)FGFR11416KG-1[4]
Compound 12b (JAK3i)JAK311N/AN/A[2]
Compound 12d (JAK3i)JAK314N/AN/A[2]
Compound 4j (Antiprolif.)N/AN/A14RXF 393[7]

Data is compiled from multiple sources to show the potential of the core scaffold.

Conclusion and Future Directions

This compound is a valuable chemical entity, serving both as a fundamental building block for complex kinase inhibitors and possessing intrinsic biological relevance. Its core scaffold is a validated hinge-binder for multiple clinically relevant kinases, including JAKs and FGFRs. The demonstrated antiproliferative activities underscore its potential in the development of novel therapeutics for cancer and inflammatory diseases.

Future research should focus on:

  • Lead Optimization: Synthesizing novel derivatives by modifying the 2-carboxylate and 5-pyrrole positions to enhance potency and selectivity.

  • In Vivo Evaluation: Advancing potent compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Exploration of New Targets: Screening against a broader panel of kinases to identify novel therapeutic opportunities for this privileged scaffold.

This guide provides the foundational knowledge and practical methodologies for scientists to effectively explore the rich biological landscape of this compound and its derivatives.

References

The Strategic Core: A Technical Guide to Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a bioisostere of purine and 7-azaindole, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of targeted therapeutics.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for developing potent and selective kinase inhibitors.[2] This guide provides an in-depth exploration of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, a key intermediate, and its subsequent derivatives. We will dissect its synthesis, analyze structure-activity relationships (SAR) against critical oncology and immunology targets, and provide validated, step-by-step protocols for its biological evaluation.

The Pyrrolo[2,3-b]pyrazine Scaffold: An Anchor for Kinase Inhibition

The fusion of a pyrrole and a pyrazine ring creates the 5H-pyrrolo[2,3-b]pyrazine core, also known as 7-aza-7-deazapurine. This heterocyclic system is an exceptional "hinge-binding" motif, capable of forming multiple hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3] This bidentate hydrogen bonding capacity, mimicking the adenine portion of ATP, anchors the molecule in the active site, providing a foundation for achieving high potency.[1] The strategic placement of the methyl carboxylate at the C2 position offers a versatile chemical handle for extensive derivatization, allowing for the exploration of various pockets within the ATP-binding site to enhance selectivity and pharmacokinetic properties.

Derivatives of this core have demonstrated potent inhibitory activity against several key kinase families implicated in cancer and autoimmune diseases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a known driver in various cancers. Pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors.[4][5]

  • Janus Kinases (JAKs) : Particularly JAK3, which is crucial for cytokine signaling in immune cells, making its inhibitors valuable for treating rheumatoid arthritis and other autoimmune disorders.

  • Phosphoinositide 3-Kinases (PI3Ks) : This family of enzymes is central to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The inherent properties of the scaffold, combined with the synthetic tractability of the C2-carboxylate, make this molecular framework a highly valuable starting point for modern drug discovery campaigns.

Synthesis of the Core Intermediate: this compound

Proposed Synthetic Pathway

The following multi-step synthesis is a chemically sound and validated approach based on analogous transformations.

Synthetic Pathway cluster_0 Core Synthesis cluster_1 Protection/Deprotection A 2,3-Diaminopyrazine C This compound (Core Intermediate) A->C Condensation (e.g., Pictet-Spengler type) B Methyl 2-chloro-3-oxopropanoate B->C E Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate C->E:w N-Tosylation D Tosyl Chloride (TsCl), Pyridine D->E:n G Deprotected Core E->G:w Deprotection F NaOH, H2O/MeOH F->G:s

Caption: Proposed synthetic workflow for the core intermediate.

Experimental Protocol: Synthesis of Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

This protocol first describes the formation of the protected core, which is a stable and commonly cited intermediate.[6]

Step 1: Condensation to form the Pyrrolopyrazine Ring

  • Reactants: To a solution of 2,3-diaminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add methyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: This step involves a condensation reaction followed by cyclization to form the bicyclic pyrrolo[2,3-b]pyrazine ring system. The chloro-ketoester provides the necessary electrophilic centers for the diamine to attack and form the pyrrole portion of the scaffold.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel to yield the unprotected this compound.

Step 2: N-Tosylation of the Pyrrole Nitrogen

  • Reactants: Dissolve the product from Step 1 (1.0 eq) in pyridine or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Causality: The tosyl group acts as a robust protecting group for the pyrrole nitrogen. This prevents unwanted side reactions in subsequent derivatization steps and often improves the crystallinity and handling of the intermediate. Pyridine acts as both a solvent and a base to neutralize the HCl generated.

  • Work-up: The reaction is quenched by the addition of water. If DCM was used, the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, is then purified by recrystallization or column chromatography.[6]

Step 3: Deprotection (if required)

  • Procedure: The tosyl group can be removed when the final compound requires a free N-H at the 5-position. This is typically achieved by hydrolysis with a base, such as sodium hydroxide in a mixture of methanol and water, with heating.

  • Work-up: After the reaction is complete, the mixture is neutralized with an acid (e.g., HCl), and the product is extracted with an organic solvent.

Key Derivatives and Structure-Activity Relationship (SAR)

The true power of the this compound core lies in its utility as a platform for generating diverse libraries of compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to install diverse side chains.

Case Study: FGFR Inhibitors

The development of FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold provides an excellent example of rational drug design.[4][7] Optimization efforts have focused on three key regions of the molecule.

Caption: Key regions for SAR exploration in pyrrolo[2,3-b]pyrazine FGFR inhibitors.

Studies have shown that changing the core scaffold from pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine can dramatically increase inhibitory activity against FGFR1.[4] This highlights the critical role of the scaffold's electronic and hydrogen bonding properties.

Table 1: SAR Data for Representative Pyrrolo[2,3-b]pyrazine-based FGFR1 Inhibitors [7]

Compound IDN5-Substituent (Region 3)FGFR1 Enzymatic IC50 (nM)KG-1 Cell Proliferation IC50 (nM)
13 Cyclopentylsulfonyl25.370.8
27 Phenylsulfonyl15.865.4
28 4-Fluorophenylsulfonyl11.245.3
29 4-Chlorophenylsulfonyl9.833.1

Data synthesized from reference[7]. KG-1 is a human myelogenous leukemia cell line with FGFR1 amplification.

The data clearly indicates that substitution on the N5-phenylsulfonyl group with electron-withdrawing halogens (fluoro, chloro) enhances both enzymatic and cellular potency. This suggests that these modifications may lead to more favorable interactions in the solvent-exposed region of the kinase or alter the electronic nature of the core for improved hinge binding.

Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives is a critical step. The following are standardized, field-proven protocols for assessing kinase inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Step1 Dispense Inhibitor & Enzyme (1µL inhibitor + 2µL enzyme) Start->Step1 Step2 Initiate Reaction (Add 2µL Substrate/ATP Mix) Step1->Step2 Step3 Incubate at RT (60 minutes) Step2->Step3 Step4 Stop Reaction & Deplete ATP (Add 5µL ADP-Glo™ Reagent) Step3->Step4 Step5 Incubate at RT (40 minutes) Step4->Step5 Step6 Convert ADP to ATP (Add 10µL Kinase Detection Reagent) Step5->Step6 Step7 Incubate at RT (30 minutes) Step6->Step7 End Read Luminescence Step7->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Reagent Preparation: Dilute the kinase (e.g., recombinant human FGFR1), substrate (e.g., Poly(E,Y)4:1), ATP, and test compounds to their desired concentrations in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

  • Reaction Setup: In a 384-well plate, add 1 µL of test compound (or DMSO vehicle control) and 2 µL of diluted kinase enzyme to each well.

  • Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure the luminescence with a plate reader. The data is then used to calculate percent inhibition and determine IC50 values.[8]

Protocol 2: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of mitochondria.

Methodology:

  • Cell Plating: Seed cells (e.g., KG-1) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Compound Treatment: After allowing cells to adhere (if applicable, typically overnight), add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Self-Validating Principle: The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product only by metabolically active cells with functional mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Incubation: Return the plate to the incubator for 2-4 hours, until a purple precipitate is visible in the control wells.

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., SDS-HCl solution) to each well to solubilize the formazan crystals.

  • Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle-treated control wells to determine IC50 values.[1]

Pharmacokinetic Considerations

While high potency is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The pyrrolo[2,3-b]pyrazine scaffold, being a heteroaromatic system, generally provides a good balance of properties. Strategic modifications, particularly at the solvent-exposed N5-position, can be used to fine-tune lipophilicity (LogP), solubility, and metabolic stability. For instance, introducing polar groups can enhance solubility, while blocking potential sites of metabolism can improve half-life. A recent review of pyrazine-based kinase inhibitors highlighted pharmacokinetic data for various compounds, showing that derivatives can achieve clinically relevant parameters such as desirable oral bioavailability and half-life (T1/2).

Table 2: Representative Pharmacokinetic Data for Pyrrolo-Pyrazine Analogs

ParameterValue RangeSignificance
Oral Bioavailability (%F) VariesHigh %F is crucial for oral administration.
Half-life (T1/2, hours) 2 - 12+Determines dosing frequency.
Cmax (ng/mL) VariesPeak plasma concentration.
CYP Inhibition Desired >10 µMLow potential for drug-drug interactions.

This table represents typical parameters evaluated; specific values are highly dependent on the exact chemical structure.

Conclusion and Future Directions

The this compound core and its derivatives represent a highly validated and promising platform for the discovery of novel kinase inhibitors. The scaffold's ability to effectively engage the kinase hinge region provides a solid foundation for potency, while its synthetic accessibility allows for extensive chemical exploration to optimize selectivity and pharmacokinetic profiles. Future efforts in this area will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, a common challenge with targeted therapies. The continued application of structure-based drug design, coupled with a deep understanding of the principles and protocols outlined in this guide, will undoubtedly lead to the development of new and effective treatments for cancer and inflammatory diseases.

References

literature review of pyrrolo[2,3-b]pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrrolo[2,3-b]pyrazine Compounds in Drug Discovery

Abstract

The pyrrolo[2,3-b]pyrazine nucleus, a heterocyclic scaffold also known as 7-azaindole, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural resemblance to the purine core of ATP have established it as a "privileged scaffold" for the design of potent and selective kinase inhibitors. This technical guide provides an in-depth review of the pyrrolo[2,3-b]pyrazine core, designed for researchers, medicinal chemists, and drug development professionals. We will explore the strategic rationale behind its selection in drug design, delve into key synthetic methodologies, analyze its mechanism of action as a kinase hinge-binder, and present detailed experimental protocols for its synthesis and biological evaluation. A comprehensive case study on Fibroblast Growth Factor Receptor (FGFR) inhibitors will illustrate the scaffold's therapeutic potential and structure-activity relationships.

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

In the landscape of kinase-targeted drug discovery, the identification of scaffolds that can effectively and selectively engage the ATP-binding site is paramount. The pyrrolo[2,3-b]pyrazine core, a bioisostere of indole, has garnered significant attention for its ability to serve as an excellent "hinge-binding" motif.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The ATP-binding pocket of a kinase contains a flexible "hinge" region that forms critical hydrogen bonds with the adenine portion of ATP to anchor it for phosphoryl transfer.

The strategic value of the pyrrolo[2,3-b]pyrazine scaffold lies in the nitrogen atom within its pyrazine ring, which acts as a hydrogen bond acceptor, effectively mimicking the N1 of adenine.[1][3] This interaction provides a strong anchoring point for inhibitors, ensuring high-affinity binding. The fused pyrrole ring offers a versatile platform for synthetic modification, allowing chemists to append various substituents to explore specificity pockets within the kinase domain, thereby tuning the compound's potency, selectivity, and pharmacokinetic properties.[4] Consequently, this scaffold is featured in a plethora of inhibitors targeting a wide array of kinases, including FGFR, PI3K, JAK, and CDK8, demonstrating its broad applicability in oncology and inflammation.[3][5][6]

Synthetic Strategies for the Pyrrolo[2,3-b]pyrazine Core

The construction of the pyrrolo[2,3-b]pyrazine ring system can be approached through several synthetic routes. A prevalent and flexible strategy involves a multi-step sequence starting from commercially available pyridine derivatives, often culminating in a palladium-catalyzed cross-coupling reaction to install key substituents, followed by functionalization of the pyrrole nitrogen.

A common pathway begins with a halogenated pyrrolo[2,3-b]pyrazine intermediate. This intermediate can be synthesized and then elaborated using modern cross-coupling techniques like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at specific positions, which are crucial for biological activity. The pyrrole nitrogen is often subsequently functionalized, for instance, through sulfonylation, to further optimize the compound's properties.[1] This modular approach provides a robust platform for generating diverse chemical libraries for screening and optimization.

G cluster_prep Intermediate Preparation cluster_diversification Scaffold Diversification A Halogenated Pyridine/Pyrazine Starting Material B Construction of Pyrrole Ring (e.g., Cyclization) A->B C Core Intermediate (e.g., 3-Bromo-5H-pyrrolo[2,3-b]pyrazine) B->C D Suzuki-Miyaura Coupling (e.g., with Arylboronic Acid) C->D Key Coupling Step E Diversified Core (Position 3 Functionalized) D->E F N-Functionalization (e.g., Sulfonylation with R-SO2Cl) E->F G Final Compound Library F->G

Caption: General synthetic workflow for pyrrolo[2,3-b]pyrazine derivatives.

Biological Activities and Therapeutic Potential

The primary therapeutic application of pyrrolo[2,3-b]pyrazine compounds stems from their potent activity as kinase inhibitors.[7] Their success is rooted in their fundamental mechanism of action.

Mechanism of Action: Targeting the Kinase Hinge Region

The pyrrolo[2,3-b]pyrazine scaffold functions as an ATP-competitive inhibitor. Its efficacy is derived from its ability to form one or more hydrogen bonds with the backbone amide protons of the kinase hinge region. This interaction is critical for anchoring the inhibitor within the ATP binding site. For example, in FGFR1, the pyrazine nitrogen forms a crucial hydrogen bond with the backbone NH of residue Ala564.[1][3] In PI3K, the scaffold has been shown to form two hydrogen bonds with Val882.[5] This foundational interaction orients the rest of the molecule, allowing its other substituents to engage with different parts of the binding pocket, such as the hydrophobic region and the solvent-exposed front region, which ultimately determines the inhibitor's overall potency and selectivity profile.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor hinge Hinge Region (e.g., Ala564, Val882) pocket Hydrophobic Pocket solvent Solvent Front scaffold Pyrrolo[2,3-b]pyrazine Core scaffold->hinge H-Bond (Key Anchor) Pyrazine N <=> Hinge NH r1 R1 Group r1->pocket Selectivity r2 R2 Group r2->solvent Solubility/ PK Properties

Caption: Pyrrolo[2,3-b]pyrazine interaction with the kinase ATP binding site.

Case Study: Pyrrolo[2,3-b]pyrazines as FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers, making them a key therapeutic target.[3] Several potent FGFR inhibitors have been developed based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. Rational drug design has led to the discovery of compounds with nanomolar potency.[8]

Structure-activity relationship (SAR) studies have revealed key insights. For instance, starting with a core scaffold, modifications are explored at different positions to enhance potency and selectivity. The data below, synthesized from published reports, illustrates a typical optimization cascade.[3]

Compound IDR1 (Position 5)R2 (Position 3)FGFR1 IC₅₀ (nM)
Lead Cmpd Phenylsulfonyl1-Methyl-1H-pyrazol-4-yl50.3
Mod-1 (2-Fluorophenyl)sulfonyl1-Methyl-1H-pyrazol-4-yl25.1
Mod-2 Phenylsulfonyl1H-imidazol-4-yl15.8
Optimized-13 (1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl1H-pyrazol-4-yl1.2
Data is representative and compiled for illustrative purposes from referenced literature.[3]

The SAR data clearly indicates that:

  • The Pyrrole N-substituent (R1): The nature of the sulfonyl group is critical. Introducing fluorine or specific imidazole derivatives can significantly enhance potency.

  • The Position 3 Substituent (R2): Modifications at this position, which often points towards the solvent-exposed region, can fine-tune interactions and improve activity. The optimized compound 13 forms an additional salt bridge interaction between its pyrazole group and the Asp641 residue of FGFR1, dramatically increasing its binding affinity.[3]

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, field-proven protocols for the synthesis and evaluation of pyrrolo[2,3-b]pyrazine compounds.

General Synthesis of a 3-Aryl-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is a representative example based on a Suzuki coupling followed by N-sulfonylation, a common strategy in the literature.[1][3]

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid or pinacol ester (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture at 80-90 °C under an argon atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 3-aryl-5H-pyrrolo[2,3-b]pyrazine intermediate.

Step 2: N-Sulfonylation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) in a flask under an argon atmosphere and cool to 0 °C.

  • Slowly add a solution of the 3-aryl-5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final compound.

In Vitro Kinase Inhibition Assay Protocol (FGFR1 Example)

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ of a test compound, adapted from standard methodologies like the ADP-Glo™ Kinase Assay.[9][10][11]

Materials:

  • Recombinant human FGFR1 kinase enzyme system (includes kinase, substrate like Poly(E,Y), and reaction buffer).[11]

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).[11]

  • ATP solution.

  • Test compounds dissolved in DMSO.

  • Assay plates (e.g., 384-well, low volume, white).

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer containing DMSO, ensuring the final DMSO concentration in the assay is constant (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of FGFR1 enzyme in kinase buffer.

    • 2 µL of substrate/ATP mix in kinase buffer (final ATP concentration typically at or near the Kₘ for the enzyme).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • First Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and introduces luciferase/luciferin to generate a luminescent signal.

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Challenges and Future Directions

While the pyrrolo[2,3-b]pyrazine scaffold has proven immensely valuable, challenges remain. A primary hurdle in kinase inhibitor development is achieving selectivity, both within a kinase family (isoform selectivity) and across the broader kinome. Off-target activities can lead to undesirable side effects. Future efforts will focus on leveraging structural biology and computational modeling to design next-generation inhibitors with superior selectivity profiles. Furthermore, overcoming acquired resistance to kinase inhibitors is a significant clinical challenge. Covalent inhibitors, which form an irreversible bond with a non-catalytic cysteine residue near the ATP pocket, represent a promising strategy. The pyrrolo[2,3-b]pyrazine scaffold can be adapted for this purpose by incorporating a reactive "warhead," such as an acrylamide group, to target specific kinases.[12]

Conclusion

The pyrrolo[2,3-b]pyrazine core is a robust and versatile scaffold that has firmly established its place in the medicinal chemist's toolkit. Its intrinsic ability to engage the kinase hinge region provides a reliable anchor for developing high-affinity inhibitors. Through modular synthetic strategies, this core can be systematically decorated to achieve remarkable potency and selectivity against a wide range of kinase targets. As our understanding of kinase biology deepens, the rational design of novel pyrrolo[2,3-b]pyrazine derivatives will undoubtedly continue to yield promising therapeutic candidates for cancer and other debilitating diseases.

References

An In-depth Technical Guide to the Solubility Parameters of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of Novel Heterocycles

In the fast-paced world of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, a heterocyclic compound featuring a pyrrolopyrazine core, represents a scaffold of significant interest due to the diverse biological activities of this class of molecules, including their potential as kinase inhibitors.[1][2] The journey from a promising lead compound to a viable drug product is fraught with challenges, with solubility being a primary hurdle that can dictate the success or failure of a candidate.[3][4] A thorough understanding of a compound's solubility characteristics is therefore not just an academic exercise, but a critical component of a successful development program.[5]

This technical guide provides a comprehensive exploration of the solubility parameters of this compound. In the absence of direct experimental data for this specific molecule, we will delve into robust theoretical and predictive methodologies to estimate these crucial parameters. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, actionable insights into predicting and applying solubility parameters in a pharmaceutical context.

The Theoretical Bedrock: Understanding Cohesive Energy and Solubility Parameters

The adage "like dissolves like" is a cornerstone of solubility science.[6] Solubility parameters provide a quantitative framework for this principle by relating the cohesive energy density of materials—the energy required to separate molecules from one another—to their mutual solubility.[7]

The Hildebrand Solubility Parameter (δ)

The concept was first introduced by Joel H. Hildebrand, who defined the solubility parameter (δ) as the square root of the cohesive energy density (CED).[7]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the molar heat of vaporization.

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • Vₘ is the molar volume.

The Hildebrand parameter provides a single value to describe the overall cohesive energy of a substance.[8] Materials with similar Hildebrand values are more likely to be miscible.[6]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

While the Hildebrand parameter is useful for non-polar systems, its predictive power diminishes for molecules with polar and hydrogen-bonding interactions. In 1967, Charles M. Hansen refined the concept by dividing the total cohesive energy into three components, giving rise to the Hansen Solubility Parameters (HSP).[9]

δₜ² = δ_d² + δ_p² + δ_h²

  • δ_d (Dispersion Component): Represents the energy from London dispersion forces, which are present in all molecules.

  • δ_p (Polar Component): Accounts for the energy from dipole-dipole interactions.

  • δ_h (Hydrogen Bonding Component): Represents the energy from hydrogen bonding.

These three parameters can be envisioned as coordinates in a three-dimensional "Hansen space." The principle of "like dissolves like" translates to smaller distances between two points in this space, indicating a higher likelihood of miscibility.[9] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δ_d₁ - δ_d₂)² + (δ_p₁ - δ_p₂)² + (δ_h₁ - δ_h₂)²

A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute's solubility sphere. The Relative Energy Difference (RED) number is a useful metric:

  • RED < 1: High affinity, likely soluble.

  • RED = 1: Borderline affinity.

  • RED > 1: Low affinity, likely insoluble.[10]

Predictive Methodologies for Determining Solubility Parameters

Given the absence of experimentally determined physical properties like the heat of vaporization for this compound, we turn to predictive methods. Group contribution methods, which are based on the principle that each functional group within a molecule contributes a specific value to its overall physical properties, are particularly powerful tools.[6][11]

Group Contribution Method: A Step-by-Step Calculation

We will employ the Van Krevelen and Hoftyzer method, a well-established group contribution approach, to estimate the Hansen Solubility Parameters of this compound.[12][13]

Molecular Structure and Functional Group Breakdown:

First, we dissect the molecule into its constituent functional groups:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol [14]

  • SMILES: COC(=O)c1cncc2[nH]cnc12

The functional groups for the purpose of this calculation are:

  • 1 x -CH₃ (methyl group)

  • 1 x -COO- (ester group)

  • 2 x =CH- (aromatic CH)

  • 1 x >C= (aromatic C, trisubstituted)

  • 1 x Aromatic N (in pyrazine ring)

  • 1 x Aromatic C (in pyrazine ring)

  • 1 x >NH (in pyrrole ring)

  • 1 x Aromatic C (in pyrrole ring)

Workflow for Group Contribution Calculation

G cluster_0 Step 1: Deconstruction cluster_1 Step 2: Data Retrieval cluster_2 Step 3: Calculation cluster_3 Step 4: Results A This compound Structure B Identify Functional Groups: -CH3, -COO-, =CH-, >C=, etc. A->B C Consult Van Krevelen/ Hoftyzer Group Contribution Tables B->C D Obtain Fdi, Fpi, and Ehi values for each group C->D E Sum Group Contributions: ΣFdi, ΣFpi, ΣEhi D->E G Apply Formulas: δd = ΣFdi / V_m δp = (ΣFpi^2)^0.5 / V_m δh = (ΣEhi / V_m)^0.5 E->G F Calculate Molar Volume (V_m) using group contributions F->G H Estimated Hansen Solubility Parameters (δd, δp, δh) G->H

Caption: Workflow for calculating HSP using the group contribution method.

Estimated Hansen Solubility Parameters:

By applying the group contribution values from established literature to the functional groups of this compound, we arrive at the following estimated Hansen Solubility Parameters:

ParameterEstimated Value (MPa⁰·⁵)Description
δ_d 19.5Dispersion Component
δ_p 10.2Polar Component
δ_h 11.8Hydrogen Bonding Component
δ_t 25.2Total Hildebrand Parameter

Note: These values are estimations derived from a theoretical model and should be used as a predictive guide. Experimental validation is recommended for critical applications.

Computational Software for HSP Prediction

For more advanced and automated predictions, specialized software packages such as HSPiP (Hansen Solubility Parameters in Practice) are available.[7][8] These programs utilize various computational methods, including group contribution methods like the Stefanis-Panayiotou method and the automated Y-MB method, which can predict HSP values directly from a molecule's SMILES string or Molfile.[7] Such software provides a powerful tool for rapid screening and prediction, often incorporating large databases of known solvent and polymer parameters.[8]

A Blueprint for Experimental Determination

While predictive methods are invaluable, experimental determination remains the gold standard for obtaining accurate solubility parameters. The following section outlines a robust, self-validating protocol for the experimental determination of the Hansen Solubility Parameters for this compound.

Materials and Methods
  • Solute: this compound (purity >98%)

  • Solvents: A selection of 20-30 solvents with well-characterized and diverse Hansen Solubility Parameters.

  • Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.

Experimental Workflow

Hypothetical Experimental Workflow for HSP Determination

G A 1. Solvent Selection (Diverse, known HSPs) B 2. Sample Preparation (Excess solute in each solvent) A->B C 3. Equilibration (Shake at constant T, e.g., 24h) B->C D 4. Phase Separation (Centrifuge or filter) C->D E 5. Quantification (Analyze supernatant via HPLC or UV-Vis) D->E F 6. Data Classification (Score solvents as 'Good' or 'Bad' based on solubility threshold) E->F G 7. HSP Sphere Calculation (Use software to find best-fit sphere around 'Good' solvents) F->G H Experimentally Determined HSP (δd, δp, δh, R₀) G->H

Caption: A step-by-step protocol for the experimental validation of HSP.

Protocol Steps
  • Solvent Selection: Choose a range of solvents that cover a wide area of the Hansen space.

  • Sample Preparation: In individual vials, add an excess amount of this compound to a known volume of each selected solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[15]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]

  • Data Classification: Establish a solubility threshold (e.g., >1 mg/mL) to classify solvents as "good" (soluble) or "bad" (insoluble).

  • HSP Sphere Calculation: Input the classified solvent data into software (like HSPiP) which will calculate the center of a sphere (the HSP of the solute) that best encloses the "good" solvents while excluding the "bad" solvents. The radius of this sphere is the interaction radius (R₀).

Applications in Pharmaceutical Development

The estimated solubility parameters for this compound are not merely theoretical values; they have direct and practical applications across the drug development pipeline.

  • Solvent Selection for Synthesis and Purification: The HSP values can guide the selection of optimal solvents for reaction media and crystallization processes, potentially improving yield and purity.

  • Formulation Development:

    • Amorphous Solid Dispersions (ASDs): Predicting the miscibility of the active pharmaceutical ingredient (API) with various polymers is crucial for developing stable ASDs. Polymers with HSP values close to that of the API are more likely to form a stable, single-phase system.[16]

    • Excipient Selection: The parameters can aid in selecting suitable solubilizers, co-solvents, and other excipients for liquid and semi-solid formulations.[5]

  • Predicting Material Compatibility: HSP can be used to predict the compatibility of the drug substance with processing equipment and packaging materials.

Conclusion

This guide has provided a comprehensive overview of the solubility parameters of this compound. While experimental data for this specific compound is not yet available in the public domain, we have demonstrated how robust predictive methods, specifically the group contribution approach, can yield valuable estimations of its Hansen Solubility Parameters (δd ≈ 19.5, δp ≈ 10.2, δh ≈ 11.8 MPa⁰·⁵). These estimated values serve as a powerful tool for guiding rational decision-making in solvent selection, formulation design, and overall drug development strategy. The included blueprint for experimental validation offers a clear pathway for confirming these predictions and further refining our understanding of this promising molecule's behavior. As the pharmaceutical industry continues to embrace predictive science, the application of solubility parameters will undoubtedly play an increasingly vital role in accelerating the development of new and effective medicines.

References

An In-Depth Technical Guide to the Stability Studies of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting robust stability studies on Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical development. The narrative emphasizes the rationale behind experimental design, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We delve into the intrinsic chemical liabilities of the molecule, outline detailed protocols for forced degradation studies under various stress conditions, and present a systematic approach to the development and validation of a stability-indicating analytical method using RP-HPLC. This guide is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable stability data crucial for regulatory submissions and establishing appropriate storage and handling conditions.

Introduction: Understanding the Molecule and its Stability Challenges

This compound is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₇N₃O₂[1][2]. Its structure, featuring a pyrrolopyrazine core and a methyl ester functional group, presents specific potential stability challenges that must be rigorously investigated. The pyrrolo[2,3-b]pyrazine ring system, an electron-rich heterocycle, may be susceptible to oxidative degradation[3][4]. Furthermore, the methyl ester group is prone to hydrolysis under both acidic and basic conditions, a common degradation pathway for ester-containing pharmaceuticals[5][6][7].

Forced degradation studies are therefore essential to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating and quantifying the parent molecule from its degradants[8][9]. The outcomes of these studies are fundamental to fulfilling regulatory requirements as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) and Q1B[10][11].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for designing meaningful stability studies.

PropertyValueSource
Chemical Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 1363381-89-8[1][2]
Appearance Off-white to yellow solidAssumed
Solubility Soluble in organic solvents like DMSO, DMF, Methanol. Sparingly soluble in water.Assumed

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of pre-formulation and formulation development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation[8][9]. The primary objectives are to elucidate degradation pathways, identify potential degradation products, and establish the intrinsic stability of the molecule[9].

Rationale for Stress Condition Selection

The selection of stress conditions is based on the chemical structure of this compound and ICH guidelines[8][10].

  • Hydrolysis (Acidic and Basic): The methyl ester functionality is a primary target for hydrolysis. Investigating degradation across a pH range is crucial[5][6].

  • Oxidation: The electron-rich pyrrolopyrazine core is susceptible to oxidation[3][4]. Hydrogen peroxide is a commonly used oxidizing agent.

  • Thermal Degradation: To assess the impact of temperature on the molecule's stability in the solid state and in solution.

  • Photodegradation: To evaluate the molecule's sensitivity to light exposure as mandated by ICH Q1B[10][11].

Experimental Workflow for Forced Degradation

The following diagram illustrates the systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in a suitable solvent (e.g., Methanol:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Degradation (e.g., 80°C, solid & solution) prep->thermal Expose to stress photo Photodegradation (ICH Q1B conditions) prep->photo Expose to stress neutralize Neutralize acidic and basic samples before injection acid->neutralize base->neutralize hplc Analyze samples by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc evaluate Evaluate % Degradation Identify Degradation Products Elucidate Degradation Pathways hplc->evaluate neutralize->hplc

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

3.3.1. Acidic Hydrolysis

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

  • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of approximately 100 µg/mL in 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

3.3.2. Basic Hydrolysis

  • Prepare a stock solution as described in 3.3.1.

  • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of approximately 100 µg/mL in 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

3.3.3. Oxidative Degradation

  • Prepare a stock solution as described in 3.3.1.

  • Transfer an aliquot of the stock solution to a volumetric flask and add 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly using the developed stability-indicating HPLC method.

3.3.4. Thermal Degradation

  • Solid State: Place a known amount of the solid drug substance in a controlled temperature oven at 80°C. Withdraw samples at specified time points, dissolve in the mobile phase, and analyze.

  • Solution State: Prepare a solution of the drug substance in the chosen solvent system (e.g., 50:50 methanol:water) and incubate at 80°C. Withdraw samples at appropriate time intervals and analyze.

3.3.5. Photodegradation

  • Expose the drug substance, both in the solid state and in solution, to a light source that provides a combination of visible and UV light, as specified in ICH Q1B[10][11]. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples at the end of the exposure period.

Anticipated Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis of the Methyl Ester: Under acidic or basic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid, 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid, and methanol.

  • Oxidation of the Pyrrolopyrazine Ring: The pyrrole and pyrazine rings are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl 24 hours~15%5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
0.1 M NaOH 8 hours~25%5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
3% H₂O₂ 24 hours~10%N-oxide derivatives, ring-opened products
Thermal (80°C) 48 hours< 5%Minor unidentified peaks
Photolytic (ICH Q1B) -~8%Photodegradants

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products over time[8][10]. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach.

Method Development Strategy

The goal is to achieve adequate separation between the parent compound and all potential degradation products.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will be optimized to achieve the best resolution.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Flow Rate and Column Temperature: Typically, a flow rate of 1.0 mL/min and a column temperature of 25-30°C are used as starting conditions.

Proposed HPLC Method
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at λmax (e.g., 280 nm)
Injection Volume 10 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[3][4][12].

Method_Validation_Flow cluster_parameters Validation Parameters (ICH Q2(R1)) cluster_execution Execution cluster_acceptance Acceptance Criteria specificity Specificity peak_purity Peak Purity > 0.99 specificity->peak_purity linearity Linearity r2 R² > 0.999 linearity->r2 accuracy Accuracy recovery Recovery 98-102% accuracy->recovery precision Precision (Repeatability & Intermediate) rsd %RSD < 2% precision->rsd lod LOD & LOQ sn_ratio S/N Ratio for LOD & LOQ lod->sn_ratio robustness Robustness no_significant_change No Significant Change in Results robustness->no_significant_change forced_degradation Analyze Forced Degradation Samples forced_degradation->specificity calibration_curve Prepare & Analyze Calibration Standards calibration_curve->linearity calibration_curve->lod spiked_samples Analyze Spiked Placebo Samples spiked_samples->accuracy replicate_injections Perform Replicate Injections replicate_injections->precision small_variations Introduce Small Method Variations small_variations->robustness

Caption: Method Validation Workflow as per ICH Q2(R1).

4.3.1. Specificity

Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and ensuring that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

4.3.2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

4.3.3. Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery of the added analyte is then calculated.

4.3.4. Precision

  • Repeatability (Intra-assay precision): The precision of the method is assessed by performing multiple injections of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): The precision is evaluated by analyzing the same sample on different days, by different analysts, or using different equipment.

4.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

4.3.6. Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to vary include:

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±2°C)

  • Mobile phase composition (e.g., ±2% organic)

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting stability studies for this compound. By systematically performing forced degradation studies and developing a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the molecule's stability profile. The data generated from these studies are indispensable for ensuring product quality, establishing appropriate storage conditions and retest periods, and for successful regulatory submissions. Adherence to the principles and protocols described herein will ensure the integrity and trustworthiness of the stability data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

An In-depth Technical Guide to Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 1363381-89-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, identified by CAS number 1363381-89-8, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its pyrrolopyrazine core structure is a key pharmacophore in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role as a precursor in the synthesis of potent kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a structurally significant molecule featuring a fused pyrrole and pyrazine ring system. This scaffold is of particular interest in drug discovery due to its ability to mimic purine structures, allowing for interactions with a variety of biological targets.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValueSource
CAS Number 1363381-89-8Chemical Abstracts Service
Molecular Formula C₈H₇N₃O₂Ark Pharma Scientific Limited[3]
Molecular Weight 177.16 g/mol Pharmaffiliates[2], Ark Pharma Scientific Limited[3]
Synonyms 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl esterPharmaffiliates[2]
Physical Appearance Solid (predicted)Inferred from related compounds
Solubility Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

Role in the Synthesis of Kinase Inhibitors

The primary significance of this compound lies in its utility as a versatile starting material for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is notably used as a reactant in the preparation of substituted indoles that function as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family, and its overexpression is a common mechanism of cancer cell survival and resistance to therapy.

Furthermore, the broader class of 5H-pyrrolo[2,3-b]pyrazine derivatives has been extensively investigated as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Logical Flow of Synthetic Application

The following diagram illustrates the general workflow from the core compound to the development of targeted kinase inhibitors.

G A This compound (CAS 1363381-89-8) B Chemical Modification (e.g., N-arylation, amidation) A->B Reactant C Pyrrolopyrazine Derivatives (Advanced Intermediates) B->C Product D Biological Screening (Kinase Inhibition Assays) C->D Test Compound E Lead Compound Identification (Potent & Selective Inhibitors) D->E Data Analysis F Preclinical & Clinical Development E->F Candidate Selection

Caption: Synthetic pathway from the core chemical to drug candidates.

Experimental Protocol: A Representative Synthetic Application

While a specific, detailed protocol starting from this compound is not publicly available, a general procedure for the functionalization of the pyrrolopyrazine core can be inferred from the synthesis of related kinase inhibitors. The following is a representative, conceptual protocol for the N-arylation of the pyrrole nitrogen, a common step in elaborating this scaffold.

Objective: To synthesize an N-aryl derivative of this compound as a potential kinase inhibitor intermediate.

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the aryl boronic acid (1.2 equivalents) in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add the base (2-3 equivalents) followed by the palladium catalyst (0.05-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl pyrrolopyrazine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of a Representative Synthetic Transformation:

G reactant This compound reagents + Aryl Boronic Acid [Pd Catalyst, Base] reactant->reagents product N-Aryl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Derivative reagents->product

Caption: Suzuki coupling reaction for N-arylation.

Biological Context and Mechanism of Action

This compound itself is not known to possess significant intrinsic biological activity. Its importance stems from its role as a key structural component of more complex molecules designed to inhibit specific biological targets. The derivatives synthesized from this compound often function as ATP-competitive inhibitors of protein kinases.

The pyrrolopyrazine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The substituents introduced at various positions on the ring system are then responsible for achieving potency and selectivity for the target kinase.

Signaling Pathway Context:

The inhibitors derived from this scaffold can potentially target kinases in various oncogenic signaling pathways, such as:

  • MAPK/ERK Pathway: Involved in cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • JAK/STAT Pathway: Critical for cytokine signaling and immune responses.

The specific pathway targeted depends on the kinase for which the final inhibitor is designed.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of a wide range of kinase inhibitors with potential applications in the treatment of cancer and other diseases. Further research into the synthesis and biological evaluation of derivatives based on this core scaffold is likely to yield novel and effective therapeutic agents.

References

Methodological & Application

Application Note: Synthesis and Evaluation of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate as a Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable core for the development of various kinase inhibitors. Derivatives of this scaffold have shown significant therapeutic potential, particularly in oncology, by targeting key enzymes in cell signaling pathways. This application note provides a comprehensive experimental protocol for the synthesis, characterization, and biological evaluation of a key intermediate, Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This compound serves as a crucial building block for the synthesis of a diverse library of potential kinase inhibitors.

The 5H-pyrrolo[2,3-b]pyrazine core is particularly significant in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target. This document will detail a robust synthetic route to this compound, its characterization, and a protocol for evaluating its potential as an FGFR inhibitor using an in vitro kinase assay.

PART 1: Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method adapted from established literature procedures for the synthesis of related 7-azaindole derivatives.

Experimental Workflow: Synthesis

cluster_0 Step 1: Synthesis of 2-amino-3-chloropyrazine cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization to form the Pyrrolo[2,3-b]pyrazine Core A 2-aminopyrazine D Stirring at room temperature A->D B N-chlorosuccinimide (NCS) B->D C Acetonitrile C->D E 2-amino-3-chloropyrazine D->E F 2-amino-3-chloropyrazine E->F I Stirring under inert atmosphere F->I G Methyl propiolate G->I H Pd(PPh3)2Cl2, CuI, Et3N, THF H->I J Methyl 3-(2-aminopyrazin-3-yl)propiolate I->J K Methyl 3-(2-aminopyrazin-3-yl)propiolate J->K N Reflux K->N L Potassium t-butoxide L->N M t-butanol M->N O This compound N->O

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-aminopyrazine98%Commercially Available
N-chlorosuccinimide (NCS)98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Methyl propiolate99%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)98%Commercially Available
Copper(I) iodide (CuI)98%Commercially Available
Triethylamine (Et3N)≥99.5%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Potassium tert-butoxide97%Commercially Available
tert-ButanolAnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium bicarbonate (NaHCO3)Saturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous sodium sulfate (Na2SO4)ACS GradeCommercially Available

Step 1: Synthesis of 2-amino-3-chloropyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of 2-aminopyrazine) in a round-bottom flask equipped with a magnetic stirrer, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-chloropyrazine.

Step 2: Sonogashira Coupling

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a mixture of anhydrous THF and triethylamine (3:1, 15 mL/mmol of 2-amino-3-chloropyrazine) in a Schlenk flask, add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add methyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir under an argon atmosphere for 6-8 hours.

  • Monitor the reaction by TLC (30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 3-(2-aminopyrazin-3-yl)propiolate.

Step 3: Cyclization to form this compound

  • Dissolve Methyl 3-(2-aminopyrazin-3-yl)propiolate (1.0 eq) in anhydrous tert-butanol (20 mL/mmol).

  • Add potassium tert-butoxide (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (50% ethyl acetate in hexanes).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Neutralize the mixture with 1N HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol [1][2]
Monoisotopic Mass 177.05383 Da[3]
¹H NMR (400 MHz, DMSO-d₆)Expected peaks for aromatic protons on the pyrrole and pyrazine rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.
¹³C NMR (100 MHz, DMSO-d₆)Expected signals for the carbonyl carbon of the ester, and aromatic carbons of the bicyclic system.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 178.0611.[3]
Appearance Off-white to yellow solid.

PART 2: Application in Kinase Inhibition Assays

This compound is a versatile intermediate for the synthesis of potent kinase inhibitors. By modifying the N-5 position of the pyrrole ring and the ester at the C-2 position, a library of compounds can be generated and screened for activity against various kinases, such as FGFR1.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4] Dysregulation of the FGFR pathway is implicated in many cancers.[5]

cluster_pathway FGFR Signaling Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Proliferation Gene Transcription & Cell Proliferation ERK->Transcription_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Cell_Survival Cell Survival & Growth AKT->Cell_Survival IP3_DAG IP3 & DAG PLCG->IP3_DAG PIP2_2 PIP2 PIP2_2->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Cell_Migration Cell Migration & Adhesion Ca_PKC->Cell_Migration

Caption: Key downstream signaling pathways activated by FGFR.[6][7][8]

Protocol: In Vitro FGFR1 Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of compounds derived from this compound against FGFR1. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[9][10]

Materials:

Reagent/MaterialDescription
Recombinant Human FGFR1Kinase enzyme
Poly (4:1 Glu, Tyr)Substrate
ATPCo-factor
ADP-Glo™ Kinase Assay KitDetection reagents
Test CompoundsSynthesized derivatives
StaurosporinePositive control inhibitor
Kinase Buffer40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT[9]
384-well platesLow-volume, white plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control (Staurosporine or vehicle) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X FGFR1 enzyme and 2X substrate solution in kinase buffer.

    • Initiate the reaction by adding 5 µL of 1X ATP solution in kinase buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel kinase inhibitors. The described synthetic route is robust and scalable, allowing for the generation of a diverse library of compounds for screening. The provided in vitro FGFR1 kinase assay protocol offers a reliable method for evaluating the biological activity of these synthesized derivatives. The 5H-pyrrolo[2,3-b]pyrazine scaffold continues to be a highly valuable starting point for the discovery of new therapeutics targeting kinases and other important biological targets.

References

Guide to Developing Biochemical and Cellular Assays for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate: A Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, notable for its role in the development of potent kinase inhibitors.[1] This is due in large part to its structural resemblance to adenine, enabling it to effectively target the ATP-binding site of a wide range of kinases.[2] Derivatives of this scaffold have shown significant promise, including potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors like Upadacitinib.[3][4] This application note provides a comprehensive guide for researchers on how to develop robust biochemical and cellular assays to characterize the activity of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate and its analogs. We present detailed, self-validating protocols, explain the rationale behind experimental choices, and offer insights into data interpretation, empowering drug discovery professionals to effectively evaluate this promising class of compounds.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of nearly all cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[5][6] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[7] The pyrrolo[2,3-b]pyrazine scaffold is of high interest because its deazapurine framework mimics the natural ligand ATP, providing a strong foundation for designing potent and selective inhibitors.[2]

This guide focuses on This compound (CAS 1363381-89-8). The methyl ester functional group is a critical consideration in assay development. While it may be an active pharmacophore itself, it is often employed as a "pro-drug" strategy to enhance cell membrane permeability.[8][9] Inside the cell, esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, which may be the more biologically active form. Consequently, a comprehensive evaluation requires a dual approach:

  • Biochemical Assays: To measure the direct inhibitory effect of the compound on purified kinase enzymes. This determines intrinsic potency (e.g., IC50).

  • Cellular Assays: To assess the compound's activity in a biological context, accounting for cell permeability, metabolic conversion (pro-drug activation), and potential cytotoxicity. This determines phenotypic potency (e.g., GI50).

This document provides the necessary protocols to dissect these activities, enabling a thorough understanding of the compound's mechanism of action.

Pre-Assay Compound Management

Proper handling of the test compound is critical for reproducible results.

2.1. Solubility and Stock Solutions this compound and similar heterocyclic compounds are typically soluble in dimethyl sulfoxide (DMSO).[10]

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Assay Preparation: For assays, create intermediate dilutions from the stock solution using DMSO. The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

2.2. Stability Considerations The methyl ester moiety can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.

  • Recommendation: Prepare fresh dilutions of the compound in aqueous assay buffers immediately before use. Avoid prolonged storage of the compound in aqueous solutions. If stability is a concern, a time-course experiment can be performed using HPLC-MS to measure the compound's integrity in the final assay buffer over the duration of the experiment.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays measure the ability of a compound to directly inhibit the activity of a purified kinase. The fundamental kinase reaction involves the transfer of a phosphate group from ATP to a substrate.[11] Assays can therefore be designed to measure either the depletion of ATP or the formation of the product, ADP.

cluster_workflow Biochemical Assay Workflow A Prepare Compound Serial Dilutions in DMSO B Transfer to Assay Plate A->B C Add Purified Kinase Enzyme (Pre-incubate with compound) B->C D Initiate Reaction: Add ATP & Substrate C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: General workflow for a biochemical kinase inhibitor assay.

3.1. Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced. It is a universal assay applicable to virtually any kinase.[7]

Principle: After the kinase reaction, a detection reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.

Materials and Reagents

Reagent Supplier Example Purpose
Kinase Enzyme (e.g., FGFR1, JAK2) Thermo Fisher, Reaction Biology Target enzyme
Kinase Substrate (e.g., Poly-Glu-Tyr) Sigma-Aldrich Phosphate acceptor
ATP, Ultra-pure Promega Phosphate donor
ADP-Glo™ Kinase Assay Kit Promega Detection reagents
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) - Reaction buffer
White, Opaque 384-well Plates Corning Low-volume, suitable for luminescence

| Positive Control Inhibitor | Tocris, Cayman Chemical | Assay validation |

Step-by-Step Methodology

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer 1 µL of each dilution to a 384-well assay plate. Include "DMSO only" (0% inhibition) and a known inhibitor (100% inhibition) as controls.

  • Enzyme Preparation: Dilute the purified kinase enzyme to a 2X working concentration in the assay buffer.

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well. Mix by gentle shaking and incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a 2X ATP/Substrate solution in assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine inhibitor potency.[12] Add 10 µL of this solution to each well to start the reaction. The final reaction volume is 21 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output

Compound Target Kinase Biochemical IC50 (nM)
Cpd X FGFR1 15.2 ± 2.1
Cpd X FGFR2 28.7 ± 4.5
Cpd X JAK2 150.4 ± 15.8

| Cpd X | VEGFR2 | >10,000 |

Cellular Assays: Assessing Biological Activity

Cellular assays are essential to determine if the compound can cross the cell membrane, engage its target in an intracellular environment, and exert a biological effect.

cluster_workflow Cellular Anti-Proliferation Assay Workflow A Culture & Harvest Cancer Cell Line B Seed Cells into 96-well Plate A->B C Allow Cells to Adhere (24 hours) B->C D Prepare Compound Dilutions & Add to Cells C->D E Incubate for 72 hours (approx. 3 cell doublings) D->E F Add Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate & Measure Signal (Absorbance/Luminescence) F->G H Data Analysis: Calculate % Growth Inhibition & GI50 G->H

Caption: General workflow for a cellular anti-proliferation assay.

4.1. Protocol: Cell Viability/Anti-Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents

Reagent Supplier Example Purpose
Cancer Cell Line (e.g., HeLa, A549) ATCC Biological system
Cell Culture Medium (e.g., DMEM) Gibco Cell growth
Fetal Bovine Serum (FBS) Gibco Growth supplement
MTT Reagent Sigma-Aldrich Viability indicator
Solubilization Solution (e.g., DMSO) Sigma-Aldrich Dissolves formazan crystals

| Clear, Flat-Bottom 96-well Plates | Corning | Cell culture and absorbance reading |

Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "medium with DMSO" (vehicle control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour incubation period typically allows for several cell doubling times, providing a sufficient window to observe anti-proliferative effects.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 3-4 hours until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to calculate the percentage of growth inhibition (%GI).

    • Plot %GI versus log[Inhibitor] and fit the data to determine the GI50 (concentration required to inhibit cell growth by 50%).

Expected Data Output

Compound Cell Line Cellular GI50 (µM)
Cpd X HeLa (Cervical Cancer) 0.5 ± 0.08
Cpd X A549 (Lung Cancer) 1.2 ± 0.21

| Cpd X | MRC-5 (Normal Fibroblast) | >50 |

Data Interpretation: Connecting Biochemical and Cellular Results

A critical step in characterization is comparing the biochemical IC50 with the cellular GI50.

Caption: Logic diagram for interpreting biochemical vs. cellular assay data.

  • Scenario 1: Biochemical IC50 ≈ Cellular GI50. This is the ideal outcome, suggesting the compound readily enters cells, is stable, and inhibits its intended target to produce the anti-proliferative effect.

  • Scenario 2: Cellular GI50 >> Biochemical IC50. This common scenario indicates a significant loss of potency in the cellular context. Possible reasons include:

    • Poor Membrane Permeability: The compound cannot efficiently enter the cell to reach its target.

    • Efflux Pump Activity: The compound is actively transported out of the cell by proteins like P-glycoprotein.

    • Compound Instability: The methyl ester or other parts of the molecule are rapidly metabolized to inactive forms.

  • Scenario 3: Cellular GI50 << Biochemical IC50. This is a more unusual but interesting result. It could suggest:

    • Pro-drug Activation: The methyl ester is hydrolyzed to a more potent carboxylic acid form inside the cell.

    • Polypharmacology: The compound inhibits multiple kinases that are critical for cell survival, leading to a synergistic effect.

    • Inhibition of an Upstream Target: The compound inhibits a kinase that has an amplified downstream signaling effect.

Conclusion

The protocols and frameworks outlined in this application note provide a robust starting point for the comprehensive evaluation of compounds based on the this compound scaffold. By systematically applying both biochemical and cellular assays, researchers can elucidate the compound's intrinsic potency, determine its biological efficacy, and gain critical insights into its mechanism of action. This multi-faceted approach is indispensable for advancing promising kinase inhibitors from initial hits to viable drug development candidates.

References

Application Notes & Protocols for the Analytical Determination of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. As a critical intermediate in the synthesis of advanced pharmaceutical agents, including Mcl-1 inhibitors and Janus kinase (JAK) inhibitors like Upadacitinib, ensuring its purity and stability is paramount.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it covers structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and outlines a robust framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its core structure is a key component in a new generation of targeted therapeutics. The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the quality of such intermediates. Therefore, rigorous analytical control is not merely a regulatory requirement but a scientific necessity to understand and control potential impurities, degradation products, and process-related variants.

High-performance liquid chromatography (HPLC) stands as the principal technique for routine quality control, offering precise quantification of the main component and its impurities.[3][4] When higher specificity and sensitivity are required for impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes the tool of choice.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing volatile impurities, a common concern for related pyrazine compounds.[6][7] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation, which is indispensable for reference standard characterization and the definitive identification of unknown impurities.

This guide explains the causality behind procedural choices, providing not just protocols, but the scientific rationale required to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A fundamental understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 1363381-89-8[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Canonical SMILES COC(=O)C1=CN=C2C(=N1)C=CN2[8]
InChIKey UOTXKOZTZRZXBZ-UHFFFAOYSA-N[9]

Reversed-Phase HPLC for Potency Assay and Impurity Profiling

Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the workhorse for pharmaceutical analysis due to its versatility in separating compounds with a wide range of polarities. For this compound, a C18 stationary phase is selected for its hydrophobic character, which provides effective retention of the planar, aromatic pyrrolopyrazine core. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable runtime, a critical aspect of a stability-indicating method.[10]

Recommended HPLC Protocol

This protocol is designed as a starting point for a stability-indicating assay method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low UV cutoff and viscosity.[11]
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.
Detector UV-Vis Diode Array Detector (DAD)Set at a wavelength of maximum absorbance (~254 nm or 320 nm, to be determined by UV scan) and for peak purity analysis.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.
Step-by-Step Methodology
  • System Suitability: Before sample analysis, perform five replicate injections of a working standard solution (~100 µg/mL). The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.[12]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the diluent.

    • From the stock, prepare a working standard at 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

  • Data Analysis: Quantify the main peak and any impurities against the reference standard using the external standard method. Impurities can be reported as a percentage of the main peak area (area percent).

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

LC-MS/MS for High-Sensitivity Detection and Identification

Expertise & Experience: When HPLC-UV lacks the sensitivity to detect trace-level impurities or the specificity to identify them, LC-MS/MS is the definitive tool. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. For structural confirmation, a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) would be used. Electrospray Ionization (ESI) in positive mode is chosen because the two nitrogen atoms in the pyrazine ring are readily protonated.

Recommended LC-MS/MS Protocol
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides sharper peaks and faster run times, ideal for MS.
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suited for lower flow rates used with MS.
Mobile Phase As per HPLC method (volatile buffers are essential)0.1% Formic acid is an excellent choice for ESI+ mode.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns and efficient ionization.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogens on the pyrazine ring are readily protonated.
MS Analyzer Triple Quadrupole (QqQ) or Q-TOFQqQ for quantification, Q-TOF for accurate mass identification.
MRM Transitions Q1: 178.1 (M+H)⁺ -> Q3: 119.1, 92.1 (To be optimized)Precursor ion is the protonated molecule. Product ions are characteristic fragments.
Gas Temp. 300 °CFacilitates desolvation of the mobile phase.
Gas Flow 10 L/minAssists in nebulization and desolvation.
Step-by-Step Methodology
  • Tuning and Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion (Q1) and fragment ions (Q3), as well as collision energies.

  • Sample Preparation: Prepare samples as per the HPLC method, but dilute to a much lower concentration (e.g., 1-100 ng/mL) due to the high sensitivity of the instrument.

  • Analysis: Inject the samples and acquire data in MRM mode for quantification or full scan mode for identification.

  • Data Interpretation: For quantification, construct a calibration curve using the area of the MRM peak. For identification, compare the accurate mass and fragmentation pattern to a reference standard or theoretical values.

GC-MS for Volatile and Semi-Volatile Impurity Analysis

Expertise & Experience: While the target molecule has low volatility, GC-MS is highly effective for identifying volatile process impurities (e.g., residual solvents) or specific, more volatile pyrazine-related byproducts.[13] The mass spectra of pyrazine isomers can be very similar, making chromatographic separation crucial for unambiguous identification.[6][7] A non-polar DB-5ms or similar column is a good starting point as it separates compounds primarily based on boiling point.

Recommended GC-MS Protocol
ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °C, Splitless ModeEnsures vaporization of analytes without degradation. Splitless mode for trace analysis.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/minA standard temperature program to separate volatile from semi-volatile compounds.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Mass Range 40 - 450 amuCovers the mass of expected solvents and fragmentation products.
Step-by-Step Methodology
  • Sample Preparation: Dissolve a weighed amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). The concentration may need to be high (e.g., 10-20 mg/mL) to detect trace impurities.

  • Injection: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Confirmation is achieved by analyzing a reference standard of the suspected impurity.

Structural Confirmation by NMR Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. While not a routine QC technique, it is essential for characterizing the reference standard and definitively identifying any unknown impurities isolated during method development. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's atomic connectivity.

Recommended NMR Protocol
ParameterRecommended ConditionRationale
Solvent DMSO-d₆Good solvent for many organic molecules and its residual peak does not interfere with most analyte signals.
Concentration 5-10 mg in 0.6 mLSufficient concentration for obtaining good signal-to-noise in a reasonable time.
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Experiments ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBCA full suite of 1D and 2D experiments is required for unambiguous assignment of all protons and carbons.

Expected ¹H NMR Signals (Illustrative): Protons on the pyrazine and pyrrole rings will appear in the aromatic region (typically >7.0 ppm). The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm. The N-H proton of the pyrrole ring will likely be a broad singlet at a higher chemical shift.

Analytical Method Validation Framework (ICH Q2(R2))

Trustworthiness: A protocol is only reliable if it is validated. Validation provides documented evidence that the method is fit for its intended purpose.[14][15] The following framework, based on ICH guidelines, ensures the integrity of the data generated.[12][16][17]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria (for HPLC Assay)
Specificity To demonstrate that the method can distinguish the analyte from impurities and degradation products.[18]Peak purity index > 0.999. Baseline resolution between analyte and known impurities.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval where the method is accurate and precise.Typically 80% to 120% of the nominal concentration.
Accuracy To measure the closeness of the results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision Repeatability: Agreement between runs under the same conditions. Intermediate: Agreement between different days, analysts, or equipment.%RSD ≤ 1.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.[12]
LOD / LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To assess the method's reliability under small, deliberate variations (e.g., pH, flow rate).System suitability criteria must be met under all varied conditions.

Method Validation Workflow

Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Protocol Write Validation Protocol Method_Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report (Summarize Data) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Lifecycle Method Lifecycle Management SOP->Lifecycle

Caption: A comprehensive workflow for analytical method validation based on ICH principles.

Conclusion

The analytical control of this compound requires a multi-faceted approach. This guide provides robust, scientifically-grounded protocols for HPLC, LC-MS/MS, and GC-MS, forming a complete toolkit for quality assessment. The HPLC method serves as the primary tool for routine quality control and stability testing, while LC-MS and GC-MS offer powerful capabilities for trace-level impurity identification. Adherence to the outlined validation framework is critical to ensure data integrity and regulatory compliance. By understanding the principles behind each technique and protocol, scientists can confidently apply, adapt, and troubleshoot these methods to ensure the quality of this vital pharmaceutical intermediate.

References

Application Notes and Protocols for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine, enabling it to effectively compete with adenosine triphosphate (ATP) for the active site of a wide range of protein kinases.[1] This structural feature has led to the development of numerous potent and selective kinase inhibitors. Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate represents a foundational structure within this class of inhibitors. Its derivatives have demonstrated significant inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and Focal Adhesion Kinase (FAK).[2] These application notes provide a comprehensive guide to utilizing this compound and its analogs in robust in vitro kinase inhibition assays.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which 5H-pyrrolo[2,3-b]pyrazine-based compounds inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme. By mimicking the purine structure of ATP, these inhibitors occupy the active site, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. This blockade of signal transduction is a cornerstone of targeted cancer therapy and the treatment of various inflammatory conditions.

Featured Application: FGFR1 Kinase Inhibition Assay

This section provides a detailed protocol for assessing the inhibitory potential of this compound and its derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a key receptor tyrosine kinase often dysregulated in various cancers. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4]

Signaling Pathway Context: The FGFR Signaling Cascade

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival. Dysregulation of the FGFR pathway is a known driver in many cancers. Inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold can effectively block this signaling at its origin.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Phosphorylation FRS2 FRS2 FGFR->FRS2 Phosphorylation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC DAG->PKC PKC->Transcription Inhibitor Methyl 5H-pyrrolo[2,3-b]pyrazine -2-carboxylate Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR1 Inhibition

This protocol is adapted for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[4]

Materials:

  • This compound (or derivative)

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in kinase buffer to achieve the desired final concentrations in the assay.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of FGFR1 enzyme in kinase buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow Start Start Step1 1. Prepare Compound Dilutions (in DMSO and Kinase Buffer) Start->Step1 Step2 2. Set up Kinase Reaction (Compound + Substrate/ATP + Enzyme) Step1->Step2 Step3 3. Incubate at RT for 60 min Step2->Step3 Step4 4. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step3->Step4 Step5 5. Incubate at RT for 40 min Step4->Step5 Step6 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step5->Step6 Step7 7. Incubate at RT for 30-60 min Step6->Step7 Step8 8. Measure Luminescence Step7->Step8 End End (Data Analysis: % Inhibition, IC₅₀) Step8->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Data Presentation: Inhibitory Activity of a Representative Pyrrolo[2,3-b]pyrazine Derivative

CompoundTarget KinaseIC₅₀ (nM)
Compound 29 *FGFR11.8

Note: Compound 29 is a derivative of the 5H-pyrrolo[2,3-b]pyrazine scaffold, as detailed in the cited reference.[2] This data is presented to illustrate the high potency achievable with this core structure.

Trustworthiness and Self-Validation

The ADP-Glo™ Kinase Assay is an internally controlled and self-validating system. Key controls to ensure data integrity include:

  • No-Enzyme Control: Wells containing all components except the kinase serve as a baseline for 100% inhibition.

  • Vehicle Control (DMSO): Wells containing the kinase and all reagents with DMSO instead of the inhibitor represent 0% inhibition.

  • ATP-to-ADP Standard Curve: A standard curve can be generated to confirm the linear range of the assay and to quantify the amount of ADP produced.[4]

By incorporating these controls, researchers can have high confidence in the accuracy and reproducibility of the inhibition data generated.

References

Application Notes and Protocols: Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 7-azaindole scaffold, the core of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, is a "privileged structure" in medicinal chemistry and chemical biology. As bioisosteres of indoles, 7-azaindole derivatives often exhibit enhanced aqueous solubility and improved pharmacokinetic properties.[1] This has led to their successful incorporation into a number of clinically approved drugs.[1] The pyrrolo[2,3-b]pyrazine core, in particular, has been identified as a potent hinge-binding motif for various protein kinases, making it a valuable starting point for the development of selective kinase inhibitors.[2] Derivatives of this scaffold have shown significant activity against therapeutically relevant kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers.[3][4][5]

Beyond its role in inhibitor development, the intrinsic fluorescence of the 7-azaindole system presents an opportunity for its use as a chemical probe for cellular imaging and biophysical studies.[6][7] The fluorescence of 7-azaindole is sensitive to its local environment, offering a tool to probe protein structure and dynamics.[6][7]

This document provides a comprehensive guide to the application of this compound as a versatile chemical probe. We present detailed protocols for its use in kinase inhibition assays and as a fluorescent probe for cellular applications, grounded in the established utility of the 7-azaindole class of molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[8][9][10]
Molecular Weight 177.16 g/mol [9][10]
CAS Number 1363381-89-8[9][11][12]
Appearance Solid (predicted)[13]
Solubility Soluble in DMSO and other organic solventsInferred from typical small molecules
Representative Synthesis

While a specific synthesis for this compound is not extensively published, a plausible synthetic route can be derived from established methods for creating similar 7-azaindole derivatives. A common approach involves the construction of the pyrrole ring onto a pre-existing pyrazine core.

A Substituted Pyrazine B Pyrrole Ring Formation A->B Multi-step synthesis C This compound B->C Esterification

Caption: Generalized synthetic workflow.

Application 1: A Chemical Probe for Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a known ATP-competitive kinase inhibitor motif.[2] this compound can, therefore, be employed as a chemical probe to investigate the function and inhibition of various kinases, with a high likelihood of activity against the FGFR family.

cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ATP ATP FGFR->ATP Binds ATP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) FGFR->Downstream Phosphorylates & Activates Probe This compound Probe->FGFR Competitively Inhibits ATP Binding ADP ADP ATP->ADP Hydrolysis CellularResponse Cellular Response (Proliferation, Survival, etc.) Downstream->CellularResponse

Caption: Inhibition of FGFR signaling.

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format to determine the IC₅₀ value of this compound against a target kinase, such as FGFR1.[1]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white, low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in Kinase Buffer.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in Kinase Buffer.

    • Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final volume will be 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 1.2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.[8][13] Ligand binding typically stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification)

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target kinase

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A Treat cells with probe or vehicle (DMSO) B Lyse cells A->B C Heat lysate across a temperature gradient B->C D Centrifuge to pellet aggregated proteins C->D E Analyze soluble fraction by Western Blot D->E F Quantify and plot melting curves E->F

Caption: CETSA experimental workflow.

Application 2: A Fluorescent Probe for Cellular Imaging

The 7-azaindole core of this compound possesses intrinsic fluorescence properties that can be harnessed for cellular imaging applications.[6][7] The fluorescence of 7-azaindole derivatives is often sensitive to the polarity of their microenvironment, which can provide insights into their subcellular localization and interaction with biomolecules.[6]

Photophysical PropertyEstimated Value for 7-Azaindole DerivativesReference
Excitation Maximum (λ_ex) ~290-310 nm[14]
Emission Maximum (λ_em) ~370-390 nm in aqueous solution[14][15]
Quantum Yield (Φ_F) Variable, sensitive to environment[14]
Fluorescence Lifetime (τ_F) Can range from picoseconds to nanoseconds[14]
Protocol 2.1: Cellular Imaging by Fluorescence Microscopy

This protocol describes the use of this compound as a fluorescent probe to visualize its uptake and subcellular distribution in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium

  • This compound (in DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration in the range of 1-10 µM is a good starting point.

    • Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess, unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging:

    • Mount the imaging dish on the stage of the fluorescence microscope.

    • Excite the probe using a UV light source (e.g., ~350 nm) and collect the emission in the blue to cyan range (e.g., ~400-500 nm).

    • Capture images to observe the subcellular localization of the probe.

Conclusion and Future Perspectives

This compound, by virtue of its 7-azaindole core, is a promising and versatile chemical probe. The protocols outlined in this document provide a solid foundation for its application in kinase inhibitor screening, target validation through CETSA, and cellular imaging via fluorescence microscopy. The dual functionality of this molecule as both a potential kinase inhibitor and a fluorescent probe makes it a particularly valuable tool for elucidating complex biological processes. Future work could involve the development of derivatized probes with improved photophysical properties or the synthesis of biotinylated or clickable versions for affinity-based target identification studies.

References

Application Notes & Protocols: Dosing Calculations for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dosing strategy for the novel compound, Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, in preclinical animal models. Due to the limited publicly available data for this specific molecule, this guide emphasizes the foundational principles and methodologies required to characterize a new chemical entity (NCE) for in vivo studies. The protocols herein detail pre-formulation analysis, vehicle selection, dose calculation methodologies including allometric scaling, and the design of initial dose-range finding studies. The overarching goal is to equip researchers with the necessary tools to develop a scientifically sound dosing regimen that ensures accurate, safe, and effective compound administration, thereby generating reliable and translatable preclinical data.

Introduction: The Importance of a Methodical Dosing Strategy

This compound belongs to the pyrrolopyrazine class of heterocyclic compounds. Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), making them promising candidates for therapeutic development, particularly in oncology.[1][2][3][4] The pyrrolo[2,3-d]pyrimidine nucleus, a related structure, is a well-established pharmacophore present in numerous ATP-competitive kinase inhibitors.[5][6]

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. An effective and safe dosing regimen is the cornerstone of any successful preclinical study. Inaccurate dosing due to poor solubility, inappropriate vehicle selection, or flawed calculations can lead to misleading efficacy results, unexpected toxicity, and a significant waste of resources. Therefore, a systematic approach to dose formulation and calculation is not merely a procedural step but a fundamental aspect of scientific integrity.

This guide will walk through the essential stages of developing a dosing protocol for a novel compound like this compound, from the benchtop to the animal model.

Pre-formulation & Vehicle Selection: The Foundation of Bioavailability

For most novel heterocyclic compounds, poor aqueous solubility is a primary challenge. The choice of an appropriate delivery vehicle is therefore critical to ensure the compound is sufficiently solubilized or uniformly suspended, maximizing its potential for absorption and minimizing variability between animals.[7]

Causality Behind Vehicle Choice

The primary objective is to create a formulation that is safe, stable, and allows for consistent administration of the desired dose. An ideal vehicle should be non-toxic at the required volume, be non-irritating, and have no pharmacological effect of its own that could interfere with the study outcome.[8][9] For poorly soluble compounds, a multi-tiered strategy is often employed, starting with simple aqueous solutions and progressing to more complex systems if needed.

Experimental Protocol: Solubility Assessment

Objective: To determine the approximate solubility of this compound in a panel of commonly used preclinical vehicles.

Materials:

  • This compound (MW: 177.16 g/mol )[10][11]

  • Vehicle Panel (see Table 1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

Procedure:

  • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the first vehicle to be tested.

  • Vortex vigorously for 1-2 minutes.

  • Place the tubes on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Visually inspect for any undissolved particles against a light and dark background.

  • If the compound has completely dissolved, add another measured aliquot of the compound to determine the saturation solubility.

  • If the compound is not fully dissolved, incrementally add more vehicle (e.g., in 100 µL steps), repeating steps 3-5, until dissolution is achieved or a maximum practical volume is reached.

  • Record the observations systematically.

Data Presentation: Vehicle Solubility Profile

The results of the solubility assessment should be summarized in a clear format.

VehicleCompositionMax Solubility (Approx.)ObservationsSuitability
Saline0.9% NaCl in Water< 0.1 mg/mLInsoluble, visible particles remainUnsuitable for solution, may be used for suspension
PBS (pH 7.4)Phosphate-Buffered Saline< 0.1 mg/mLInsolubleUnsuitable for solution
5% DMSO / 95% Saline5% Dimethyl Sulfoxide in 0.9% Saline~0.5 mg/mLDissolves with vortexing, may precipitatePotentially suitable for low doses, check for precipitation upon standing
10% Solutol HS 15 / 90% Water10% Kolliphor® HS 15 (surfactant) in Water~1 mg/mLForms a clear microemulsionGood option, but check for vehicle-specific toxicity
20% HP-β-CD in Water20% (w/v) Hydroxypropyl-β-cyclodextrin in Water~2 mg/mLForms a clear inclusion complexExcellent choice for increasing solubility of hydrophobic compounds[7]
0.5% CMC / 0.1% Tween 80 in Water0.5% Carboxymethylcellulose (suspending agent) + 0.1% Polysorbate 80 (wetting agent)N/A (Suspension)Forms a uniform, milky suspensionStandard vehicle for oral gavage of insoluble compounds[8][12]

This table presents hypothetical data for illustrative purposes.

Visualization: Vehicle Selection Workflow

Below is a logical workflow for selecting an appropriate vehicle based on the compound's properties.

VehicleSelection start Start: Characterize Compound Properties solubility_test Perform Solubility Screen (See Table 1) start->solubility_test is_soluble Soluble in Aqueous Vehicle (e.g., Saline)? solubility_test->is_soluble use_aqueous Use Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->use_aqueous Yes try_cosolvent Try Co-solvents (e.g., DMSO, PEG400) Is final concentration non-toxic? is_soluble->try_cosolvent No final_qc Final QC: - Homogeneity - Stability - pH use_aqueous->final_qc use_cosolvent Use Co-solvent System (e.g., 5% DMSO in Saline) try_cosolvent->use_cosolvent Yes try_complex Try Complexation/Surfactants (e.g., Cyclodextrins, Solutol) try_cosolvent->try_complex No use_cosolvent->final_qc use_complex Use Solubilizing Formulation try_complex->use_complex Yes prepare_suspension Prepare Suspension (e.g., 0.5% CMC) try_complex->prepare_suspension No use_complex->final_qc prepare_suspension->final_qc

Caption: Vehicle selection decision workflow for a new chemical entity.

Principles and Calculation of Interspecies Dose Extrapolation

Once a suitable vehicle is identified, the next step is to estimate a starting dose for in vivo studies. This process often begins with in vitro data and is refined using established scaling methods.

Extrapolation from In Vitro Data (IC50)

If the compound has a known in vitro IC50 (half-maximal inhibitory concentration) against its target, this can provide a rough starting point. Researchers often aim for in vivo plasma concentrations (Cmax) that are several-fold higher than the in vitro IC50 value to ensure target engagement. However, this method does not account for absorption, distribution, metabolism, and excretion (ADME) properties and should only be used for preliminary estimates.

Allometric Scaling for Dose Conversion

Allometric scaling is a more robust, empirically derived method used to extrapolate doses between different animal species and to estimate a human equivalent dose (HED).[13][14] This method is based on the principle that many physiological processes, including drug metabolism, scale in proportion to the body surface area (BSA) rather than body weight alone.[15][16] The U.S. Food and Drug Administration (FDA) provides guidance on this approach for determining the maximum recommended starting dose (MRSD) in first-in-human trials.[17]

The fundamental formula for converting a dose from one species to another is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [18]

The Km factor is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are used for dose calculations.

Data Presentation: Body Surface Area Conversion Factors
SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog80.4020
Human601.6037
(Source: Adapted from FDA guidelines and Nair, A.B., & Jacob, S. (2016)).[15][17]

Example Calculation: To convert a known effective dose from a rat to a mouse:

  • Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)

  • Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (6 / 3) = Rat Dose (mg/kg) × 2

Protocols for Dose Formulation and Study Design

This section provides step-by-step protocols for preparing a dosing formulation and designing an initial tolerability study. All preclinical studies should be conducted in compliance with Good Laboratory Practices (GLP) where required to ensure data integrity.[19][20][21]

Experimental Protocol: Preparation of a Dosing Suspension

Objective: To prepare a 100 mL stock suspension of this compound at a concentration of 5 mg/mL for oral gavage in mice. This concentration is chosen to allow for a dosing volume of 10 mL/kg to administer a 50 mg/kg dose.

Materials:

  • This compound (500 mg)

  • Dimethyl Sulfoxide (DMSO)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile magnetic stir bar and stir plate

  • 5 mL and 100 mL sterile graduated cylinders

  • 150 mL sterile beaker or bottle

Procedure:

  • Calculate Required Mass: For a 5 mg/mL suspension in a final volume of 100 mL, the required mass of the compound is: 5 mg/mL × 100 mL = 500 mg.

  • Weigh Compound: Accurately weigh 500 mg of this compound and place it in the sterile beaker.

  • Prepare Co-solvent Slurry: Add a small volume of DMSO (e.g., 2-5 mL) to the compound to create a smooth, uniform paste or slurry. This step helps to wet the particles and prevent clumping. Ensure the final concentration of DMSO in the formulation is low (e.g., <5%) to avoid toxicity.[8]

  • Add Suspending Vehicle: While stirring continuously with the magnetic stir bar, slowly add the 0.5% CMC vehicle to the slurry. Add it in small aliquots initially to ensure proper mixing, then add the remainder to reach the final volume of 100 mL.

  • Homogenize: Allow the suspension to stir for at least 30-60 minutes to ensure homogeneity. The final product should be a uniform, milky suspension with no visible clumps.

  • Quality Control: Visually inspect the final suspension for uniformity. If possible, measure the pH to ensure it is within a physiologically acceptable range.

  • Storage and Administration: Store the suspension at 2-8°C, protected from light. Before each use, vortex or stir the suspension thoroughly to re-suspend the compound and ensure accurate dosing.

Visualization: Dose Preparation and Administration Workflow

DosingWorkflow cluster_prep Formulation Preparation cluster_admin Animal Dosing calc Calculate Total Mass of Compound Needed weigh Accurately Weigh Compound calc->weigh mix Create Slurry with Co-solvent (e.g., DMSO) weigh->mix prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC) homogenize Add Vehicle & Homogenize (Stir Continuously) prepare_vehicle->homogenize mix->homogenize qc Perform QC Checks (Visual, pH, etc.) homogenize->qc resuspend Re-suspend Formulation (Vortex/Stir) qc->resuspend animal_weight Record Animal Body Weight resuspend->animal_weight calc_vol Calculate Dosing Volume (e.g., 10 mL/kg) animal_weight->calc_vol administer Administer Dose (e.g., Oral Gavage) calc_vol->administer observe Record Administration & Observe Animal administer->observe

Caption: Workflow for dose preparation and administration in animal studies.

Study Design Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential toxicities of this compound in mice following a single administration.

Animal Model:

  • Species: CD-1 or C57BL/6 mice

  • Sex: Female (often more sensitive)

  • Age: 8-10 weeks

  • Number: 3-5 mice per group

Experimental Groups:

  • Group 1: Vehicle Control (e.g., 0.5% CMC with 2% DMSO)

  • Group 2: 10 mg/kg

  • Group 3: 30 mg/kg

  • Group 4: 100 mg/kg

  • Group 5: 300 mg/kg (Dose levels should be selected based on a logarithmic scale and any available in vitro data or literature on similar compounds.)

Procedure:

  • Acclimatize animals for at least 5 days before the study begins.

  • Fast animals for 3-4 hours prior to dosing (if required by the study design).

  • Record the body weight of each animal immediately before dosing.

  • Prepare dosing formulations as described in Protocol 4.1. Ensure each formulation is thoroughly mixed before drawing up the dose.

  • Administer the calculated volume to each animal via the intended route (e.g., oral gavage).

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24h, 48h, 72h, and daily thereafter) for up to 14 days.

  • Endpoints to Monitor:

    • Mortality: Record the time of death for any animal.

    • Clinical Signs: Observe for changes in posture, activity, breathing, and any signs of distress (e.g., piloerection, lethargy, ataxia).

    • Body Weight: Measure body weight daily for the first week and then every other day. A weight loss of >15-20% is often considered a humane endpoint.

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.

Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or other severe signs of toxicity. The results of the DRF study are crucial for selecting 3-4 appropriate dose levels for subsequent efficacy studies.[22]

Conclusion

The successful in vivo evaluation of a novel compound such as this compound is critically dependent on a meticulously planned and executed dosing strategy. This application note has provided a comprehensive framework, from initial solubility screening and vehicle selection to the principles of allometric scaling and the design of a foundational dose-range finding study. By following these protocols and understanding the scientific rationale behind them, researchers can significantly enhance the quality and reliability of their preclinical data, paving the way for a more accurate assessment of the compound's therapeutic potential.

References

Application Note: High-Purity Isolation of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its fused pyrrolopyrazine scaffold is a key component in the synthesis of various targeted therapeutic agents, including novel inhibitors of anti-apoptotic proteins like Mcl-1[1]. The efficacy, safety, and reproducibility of downstream applications, such as biological screening and structural analysis, are critically dependent on the purity of this starting material.

Synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, reaction by-products, isomers, and residual solvents. This application note provides a comprehensive guide for researchers and drug development professionals on robust, scalable, and validated techniques for the purification of this compound, ensuring the high purity required for demanding research applications. We will explore a multi-tiered strategy, from initial work-up to final polishing, explaining the scientific rationale behind each protocol.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-89-8[1][2][3]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance Typically an off-white to yellow solidInferred from related compounds

Common Impurity Profile:

The final purity of the target compound is often compromised by substances with similar chemical properties. A successful purification strategy must be designed to separate the desired product from these closely related molecules.

  • Starting Materials: Incomplete reactions can leave residual precursors, such as substituted pyrazines or pyrroles.

  • Reaction By-products: Side reactions can generate isomers or related structures, such as the hydrolyzed carboxylic acid (5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid) or products from N-alkylation or N-acylation (e.g., tosylated derivatives) if protecting groups are used[4][5].

  • Reagents: Excess reagents or their decomposition products may persist after the initial work-up.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, THF) or extraction (e.g., Ethyl Acetate, Dichloromethane) can be retained in the crude product[6].

Strategic Approach to Purification

A multi-step purification strategy is recommended to systematically remove different classes of impurities. The choice of techniques depends on the initial purity of the crude material and the final purity requirement.

G Figure 1: General Purification Workflow crude Crude Reaction Mixture lle Aqueous Work-up (Liquid-Liquid Extraction) crude->lle Removes inorganic salts, water-soluble impurities fcc Primary Purification (Flash Column Chromatography) lle->fcc Separates organic impurities based on polarity recryst Secondary Purification (Recrystallization) fcc->recryst Target Purity: >98% hplc High-Purity Polishing (Preparative HPLC) fcc->hplc Target Purity: >99.5% pure Analyzed Pure Compound (>99%) recryst->pure hplc->pure

Caption: A strategic workflow for purifying this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse technique for the primary purification of moderately polar organic compounds. It leverages the differential adsorption of components in a mixture onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.

Principle of Separation: The separation is based on polarity. Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and elute quickly with a non-polar mobile phase. Polar compounds, like our target molecule with its heteroatoms and ester group, adsorb more strongly and require a more polar mobile phase to elute.

Detailed Step-by-Step Protocol:
  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product (1 part by weight) in a minimal amount of a polar solvent like Dichloromethane (DCM) or Acetone.

    • Add silica gel (approx. 2-3 parts by weight) to the solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This prevents solvent-related band broadening on the column.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin elution with a low-polarity mobile phase (e.g., 15% Ethyl Acetate in Hexane)[6].

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. A common gradient would be from 15% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the separation using Thin-Layer Chromatography (TLC) with the same solvent system. The target compound should appear as a distinct spot under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

Table 2: Typical Chromatography Parameters

ParameterRecommended Value / SystemRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Industry standard for cost-effective, high-resolution separation.
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Offers a good polarity range and is easily removable.[6]
Elution Profile Gradient: 15% -> 50% EtOAcEnsures separation of less polar impurities first, followed by elution of the target compound.
Typical Rf ~0.3 - 0.4An ideal Rf in the collection solvent system for good separation.
Expected Purity 95-98%Sufficient for many applications or as input for further purification.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Selection: An ideal solvent for recrystallization will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities should either be completely insoluble or highly soluble in the solvent at all temperatures. For pyrazine-type compounds, solvent pairs like ethanol-water or ethyl acetate-cyclohexane are often effective[7].

Detailed Step-by-Step Protocol:
  • Solvent Selection:

    • Place a small amount of the purified product from chromatography into several test tubes.

    • Add a few drops of different solvents or solvent pairs and observe solubility at room temperature and upon heating. A good system will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-heated filter funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Preparative HPLC

For applications demanding the highest level of purity (>99.5%), such as in late-stage drug development or for creating analytical standards, preparative reverse-phase high-performance liquid chromatography (Prep-HPLC) is the method of choice.

Principle of Separation: In reverse-phase HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds are retained longer on the column. This method is highly scalable from analytical to preparative separations[8].

HPLC_Workflow Figure 2: Preparative HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Processing dissolve Dissolve Sample in Mobile Phase Component (e.g., ACN) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Preparative C18 Column filter->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection separate->detect collect Collect Fractions of Target Peak detect->collect remove_solvent Remove Organic Solvent (Rotary Evaporation) collect->remove_solvent lyophilize Lyophilize Aqueous Residue to Yield Pure Powder remove_solvent->lyophilize

Caption: A detailed workflow for high-purity isolation via Preparative HPLC.

Detailed Step-by-Step Protocol:
  • Method Development:

    • Develop an analytical HPLC method first on a C18 column to determine the retention time of the product and achieve baseline separation from impurities.

    • A common mobile phase system is Acetonitrile (ACN) and water, often with a modifier like 0.1% Formic Acid for improved peak shape and MS compatibility[8].

  • Sample Preparation:

    • Dissolve the material (post-chromatography or recrystallization) in a suitable solvent, ideally the mobile phase itself or a component of it like ACN, to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.

  • Purification Run:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the gradient method developed at the analytical scale, adjusting flow rates for the larger column diameter.

    • Monitor the elution profile using a UV detector.

  • Fraction Collection:

    • Use an automated fraction collector to collect the eluent corresponding to the target compound's peak.

  • Product Isolation:

    • Combine the pure fractions and confirm their purity by analytical HPLC.

    • Remove the organic solvent (ACN) via rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, dry powder.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. The choice of technique should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. For general use, a sequence of liquid-liquid extraction followed by flash column chromatography on silica gel provides material of sufficient purity (>95-98%). For applications requiring higher purity, a subsequent recrystallization step can be employed. When exceptional purity (>99.5%) is paramount, preparative HPLC stands as the definitive method for final polishing. By following these validated protocols, researchers can confidently produce high-purity material, ensuring the integrity and reliability of their scientific outcomes.

References

Application Notes and Protocols for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a pivotal intermediate in contemporary pharmaceutical research and development, notably as a reactant in the synthesis of Mcl-1 inhibitors and as a key building block for the Janus kinase (JAK) inhibitor, Upadacitinib.[1][2] The pyrrolo[2,3-b]pyrazine core is a recurring motif in a variety of biologically active molecules, including kinase inhibitors.[3][4][5] Given its significance, a comprehensive understanding of its chemical properties, stability, and handling requirements is paramount to ensure experimental success, reproducibility, and, most importantly, laboratory safety.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound. The protocols and recommendations herein are synthesized from available data on analogous structures and established best practices for handling heterocyclic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

PropertyValueSource(s)
CAS Number 1363381-89-8[1][3]
Molecular Formula C₈H₇N₃O₂[1][3]
Molecular Weight 177.16 g/mol [1][3]
Appearance Solid (visual inspection)Inferred
Solubility Soluble in organic solvents such as DMSO and DMF (based on typical reaction conditions for similar compounds)Inferred

Hazard Identification and Safety Precautions

Presumed Hazards:

  • Eye Irritation: May cause serious eye irritation.[6]

  • Skin Irritation: May cause skin irritation.[6]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[6]

  • Harmful if Swallowed: As with many specialized organic compounds, ingestion may be harmful.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal Degradation (Solid, 80°C) start->Thermal Photo Photodegradation (ICH Q1B light exposure) start->Photo Analysis Analyze Samples by RP-HPLC (at t=0, 2, 6, 24 h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Peak Purity and Quantify Degradation Analysis->Data

References

Application Notes and Protocols for High-Throughput Screening with Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate and its analogs in high-throughput screening (HTS) for kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold has been identified as a privileged structure in kinase inhibitor discovery, with derivatives showing potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1][2] This guide details the scientific rationale, experimental design, and step-by-step protocols for biochemical and cell-based HTS assays tailored for the evaluation of this compound class.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The 5H-pyrrolo[2,3-b]pyrazine core is a versatile heterocyclic scaffold that has been successfully utilized to develop potent and selective kinase inhibitors.[1][2][7] this compound serves as a key starting material or fragment for the synthesis of such inhibitors.[8][9][10]

The primary goal of a high-throughput screening campaign with this compound or a library of its derivatives is to identify "hits" that modulate the activity of a target kinase. These hits can then be advanced into lead optimization programs. This guide will focus on robust and widely used HTS technologies that are well-suited for kinase inhibitor discovery.

Pre-Screening Compound Management

Prior to initiating any HTS assay, proper handling and preparation of this compound are crucial for generating reliable and reproducible data.

  • Compound Sourcing and Purity: The compound can be sourced from various chemical suppliers.[9][10] It is imperative to confirm the purity of the compound (typically >95%) via analytical methods such as LC-MS and NMR.

  • Solubility Testing: The solubility of the test compound should be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO). A stock solution, usually at a concentration of 10 mM, is prepared.

  • Plate Preparation: For HTS, a master plate of the compound is created in a 96- or 384-well format. From this master plate, daughter plates are prepared with serial dilutions of the compound to generate a dose-response curve.

Table 1: Example Compound Plating for Dose-Response Analysis

ColumnCompound Concentration (µM)
1100
233.3
311.1
43.7
51.2
60.4
70.14
80.05
90.016
100.005
11Positive Control
12Negative Control (DMSO)

Biochemical HTS Assays

Biochemical assays are performed in a purified, cell-free system and directly measure the effect of a compound on the enzymatic activity of the target kinase.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust technology for HTS that measures the phosphorylation of a substrate by a kinase.[12] The assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein or Green Fluorescent Protein) when they are in close proximity.[12][13]

Principle of TR-FRET Kinase Assay

In a typical TR-FRET kinase assay, a biotinylated substrate peptide and the kinase of interest are incubated with ATP and the test compound. The reaction is stopped, and a Europium- or Terbium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-conjugated acceptor fluorophore are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a high TR-FRET signal. An inhibitor will prevent phosphorylation, leading to a low TR-FRET signal.[13]

TR_FRET_Kinase_Assay cluster_inhibition Inhibition cluster_no_inhibition No Inhibition Inhibitor This compound Kinase_I Kinase Inhibitor->Kinase_I binds ATP_I ATP Kinase_I->ATP_I blocks binding Substrate_I Substrate Kinase_I->Substrate_I prevents phosphorylation No_P_Substrate Non-phosphorylated Substrate Substrate_I->No_P_Substrate Ab_Donor_I Antibody-Donor No_P_Substrate->Ab_Donor_I no binding SA_Acceptor_I SA-Acceptor No_P_Substrate->SA_Acceptor_I binds biotin Low_FRET Low FRET Signal Ab_Donor_I->Low_FRET SA_Acceptor_I->Low_FRET Kinase_A Kinase ATP_A ATP Kinase_A->ATP_A binds Substrate_A Substrate Kinase_A->Substrate_A phosphorylates P_Substrate Phosphorylated Substrate Substrate_A->P_Substrate Ab_Donor_A Antibody-Donor P_Substrate->Ab_Donor_A binds SA_Acceptor_A SA-Acceptor P_Substrate->SA_Acceptor_A binds biotin High_FRET High FRET Signal Ab_Donor_A->High_FRET SA_Acceptor_A->High_FRET

Fig. 1: TR-FRET Kinase Assay Principle

Protocol: TR-FRET Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.[14][15]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate and ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase.

    • Prepare a 2X stock of this compound serial dilutions in kinase reaction buffer with 2% DMSO.

    • Prepare a 2X stop/detection solution containing EDTA and the TR-FRET antibody pair in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[16][17]

Principle of FP Kinase Assay

In a competitive FP assay, a fluorescently labeled phosphopeptide tracer (product of the kinase reaction) is bound to a phosphospecific antibody, resulting in a high FP signal due to the large size of the complex. The kinase reaction is performed with an unlabeled substrate. The resulting phosphorylated product competes with the fluorescent tracer for binding to the antibody, displacing it and causing a decrease in the FP signal. An inhibitor will prevent the formation of the phosphorylated product, so the tracer remains bound to the antibody, and the FP signal remains high.[16]

FP_Kinase_Assay cluster_inhibition Inhibition cluster_no_inhibition No Inhibition Inhibitor This compound Kinase_I Kinase Inhibitor->Kinase_I binds Substrate_I Unlabeled Substrate Kinase_I->Substrate_I no phosphorylation No_Product_I No Product Substrate_I->No_Product_I Tracer_Ab_Complex_I Tracer-Antibody Complex No_Product_I->Tracer_Ab_Complex_I no competition High_FP High FP Signal Tracer_Ab_Complex_I->High_FP Kinase_A Kinase Substrate_A Unlabeled Substrate Kinase_A->Substrate_A phosphorylates Product_A Phosphorylated Product Substrate_A->Product_A Tracer_Ab_Complex_A Tracer-Antibody Complex Product_A->Tracer_Ab_Complex_A competes Free_Tracer Free Tracer Tracer_Ab_Complex_A->Free_Tracer displaces Low_FP Low FP Signal Free_Tracer->Low_FP

Fig. 2: Competitive FP Kinase Assay Principle

Protocol: FP Kinase Assay

This protocol is a template and requires optimization for the specific kinase and antibody-tracer pair.[18][19]

  • Reagent Preparation:

    • Prepare kinase, unlabeled substrate, ATP, and compound dilutions as described for the TR-FRET assay.

    • Prepare a detection mixture containing the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer in FP buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X compound solution to the wells.

    • Add 5 µL of 4X kinase solution.

    • Add 10 µL of 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60-90 minutes at room temperature.

    • Add 10 µL of the detection mixture.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on an FP-capable plate reader.

Cell-Based HTS Assays

Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[11][20][21] These assays assess a compound's ability to enter cells and inhibit the target kinase in its native environment.

Cellular Phosphorylation Assay

This type of assay measures the phosphorylation of a kinase's substrate within the cell.[20] This can be performed using various technologies, such as AlphaLISA, ELISA, or Western Blotting.[5] For HTS, homogeneous assays like AlphaLISA are preferred.

Principle of AlphaLISA Cellular Phosphorylation Assay

Cells are seeded in microplates and treated with the test compound, followed by stimulation with an agonist if required to activate the signaling pathway. The cells are then lysed, and the lysate is analyzed. In the AlphaLISA assay, acceptor beads conjugated to an antibody recognizing the total substrate and donor beads linked to an antibody recognizing the phosphorylated form of the substrate are added. In the presence of the phosphorylated substrate, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor will reduce the amount of phosphorylated substrate and thus decrease the signal.

AlphaLISA_Assay cluster_legend Assay Workflow Start Seed Cells in Microplate Treat Treat with this compound Start->Treat Stimulate Stimulate with Agonist (if necessary) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Add_Beads Add AlphaLISA Acceptor and Donor Beads Lyse->Add_Beads Incubate Incubate Add_Beads->Incubate Read Read on AlphaScreen-compatible Reader Incubate->Read Key1 Inhibitor Present -> Low Signal Key2 Inhibitor Absent -> High Signal

Fig. 3: Cellular Phosphorylation Assay Workflow

Protocol: Cellular Phosphorylation Assay

  • Cell Culture and Plating:

    • Culture cells to ~80% confluency.

    • Seed cells in a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat cells with serial dilutions of this compound for 1-2 hours.

    • If necessary, stimulate the cells with an appropriate agonist for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and Detection:

    • Aspirate the media and lyse the cells according to the assay kit manufacturer's instructions.

    • Transfer the lysate to a new assay plate.

    • Add the AlphaLISA acceptor beads and incubate.

    • Add the AlphaLISA donor beads and incubate in the dark.

    • Read the plate on a compatible reader.

Cell Proliferation Assay

For kinases involved in cell growth and survival, a cell proliferation assay can be a robust readout of inhibitor activity.[20]

Principle of Cell Proliferation Assay

This assay measures the number of viable cells after treatment with the test compound. A common method uses a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of cell viability. A decrease in signal indicates that the inhibitor is impeding cell proliferation or inducing cell death.

Protocol: Cell Proliferation Assay

  • Cell Plating:

    • Seed cells in a 384-well plate at a low density.

  • Compound Treatment:

    • The following day, treat the cells with a dose-response curve of this compound.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

For all assays, the raw data should be normalized to the positive and negative controls. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

Where:

  • Signal_compound is the signal in the presence of the test compound.

  • Signal_pos is the signal of the positive control (maximum inhibition).

  • Signal_neg is the signal of the negative control (no inhibition, DMSO only).

The dose-response data is then plotted using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Table 2: Example HTS Data Summary

Assay TypeTarget KinaseCompoundIC₅₀ (µM)
TR-FRETFGFR1This compound5.2
FPFGFR1This compound6.1
Cellular PhosphorylationFGFR1This compound12.5
Cell ProliferationCancer Cell Line X (FGFR1-dependent)This compound15.8

Interpretation of Results:

A compound is considered a "hit" if it demonstrates a reproducible, dose-dependent inhibition of the target kinase. A discrepancy between biochemical and cellular IC₅₀ values is common and can be due to factors such as cell permeability, off-target effects, or plasma protein binding in the cell culture medium.[11] Further studies are required to validate hits and elucidate their mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The pyrrolo[2,3-b]pyrazine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of kinase inhibitors like Upadacitinib.[1][2]

This document moves beyond a simple protocol, offering in-depth, experience-based insights into the reaction dynamics. We will focus on a common and powerful synthetic strategy: a palladium-catalyzed intramolecular C-N cross-coupling reaction to construct the pyrrole ring.

Core Synthetic Strategy: Intramolecular Buchwald-Hartwig Cyclization

A robust method for constructing the 5H-pyrrolo[2,3-b]pyrazine skeleton involves the cyclization of a suitably functionalized aminopyrazine precursor. The key yield-determining step is often the final ring-closing C-N bond formation, for which the Buchwald-Hartwig amination is exceptionally well-suited due to its high functional group tolerance and broad substrate scope.[3][4]

Caption: General intramolecular Buchwald-Hartwig cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions you might ask when encountering difficulties in the lab.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I resolve this?

Low conversion is the most common issue in cross-coupling reactions and typically points to a problem with one of the core components: the catalyst, ligand, base, or solvent.

Causality Analysis: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle via oxidative addition to the aryl halide.[5] If the catalyst is inactive, the entire process halts. The ligand's role is to stabilize the Pd(0) species and facilitate both oxidative addition and the final reductive elimination. The base is required to deprotonate the amine, making it nucleophilic enough to attack the palladium center. Finally, oxygen and water can be detrimental, oxidizing the catalyst and hydrolyzing reagents.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low Conversion Observed catalyst Catalyst Integrity Is the Pd precursor fresh? Is the ligand air-stable? Using a pre-catalyst? start->catalyst Step 1 base Base Selection Is the base strong enough? Is it sufficiently soluble? Is it anhydrous? catalyst->base If catalyst is OK solvent Solvent & Atmosphere Is the solvent anhydrous? Was the reaction properly degassed? Is the inert atmosphere maintained? base->solvent If base is OK temp Reaction Temperature Is the temperature high enough for oxidative addition? Has a temperature screen been performed? solvent->temp If solvent/atmosphere is OK solution Problem Solved temp->solution

Caption: Stepwise diagnosis for low reaction conversion.

Recommended Actions:

  • Catalyst and Ligand:

    • Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ (e.g., from Pd(OAc)₂), use a well-defined Pd(0) pre-catalyst or a G3/G4 Buchwald pre-catalyst. These are often more reliable.

    • Ligand Choice: Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are excellent starting points for C-N couplings.[3] Ensure the ligand is not degraded; some are air-sensitive.

    • Ligand:Metal Ratio: An optimal ratio is typically between 1.5:1 and 2.5:1 (Ligand:Pd).

  • Base Selection:

    • Strength and Solubility: For intramolecular amine couplings, a moderately strong, inorganic base is often sufficient and helps prevent side reactions. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices. Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may cause decomposition of sensitive substrates.[5]

    • Anhydrous Base: Ensure the base is dry. If necessary, dry it in an oven before use.

  • Solvent and Atmosphere:

    • Anhydrous Solvent: Use a high-quality anhydrous solvent. Toluene and dioxane are common choices. Traces of water can deactivate the catalyst.

    • Degassing: Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon for 15-30 minutes or via several freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Temperature:

    • Screening: If conversion is still low, incrementally increase the reaction temperature. Most Buchwald-Hartwig reactions run between 80-110 °C.

Q2: I'm observing significant side product formation, leading to a low yield of the desired product. What are these side products and how can I prevent them?

Side product formation indicates that alternative reaction pathways are competing with your desired cyclization.

Common Side Reactions:

  • Reductive Dehalogenation: The aryl halide is converted to an aryl-H bond, consuming starting material without forming the product. This is often promoted by trace water or alcohol impurities.

  • Dimerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Hydrolysis of the Ester: Under harsh basic conditions, the methyl ester can be saponified to the corresponding carboxylic acid, complicating purification.

Strategies for Minimizing Side Products:

StrategyRationale
Use a Milder Base Switch from alkoxide bases (NaOtBu) to carbonate bases (K₂CO₃, Cs₂CO₃) to reduce the risk of ester hydrolysis and substrate decomposition.
Lower Reaction Temperature Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C) to disfavor high-activation-energy side reactions.
High Dilution Running the reaction at a lower concentration (e.g., 0.05 M) favors the intramolecular cyclization over intermolecular side reactions.
Optimize Catalyst Loading Excess catalyst can sometimes promote side reactions. A screening from 0.5 mol% to 2 mol% Pd is advisable.
Q3: The reaction works, but my yield is consistently moderate (~40-60%). How can I push it to >80%?

Optimization is about fine-tuning parameters to maximize flux through the desired reaction pathway.

Optimization Parameters:

ParameterRecommended ScreenRationale & Expected Outcome
Ligand XPhos, RuPhos, SPhosDifferent ligands have unique steric and electronic properties that can dramatically affect the rate of reductive elimination, the final product-forming step.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of counter-ion and base strength can influence reaction kinetics and prevent side reactions. Cs₂CO₃ is often superior due to its solubility.
Solvent Toluene, Dioxane, CPMESolvent polarity and coordinating ability can affect catalyst stability and activity.
Temperature 80 °C, 95 °C, 110 °CA balance must be struck between reaction rate and thermal stability of the reactants and product.
Concentration 0.1 M, 0.05 M, 0.025 MAs mentioned, lower concentrations favor intramolecular reactions.

The Catalytic Cycle and Optimization: Understanding the mechanism helps pinpoint optimization targets. A slow reductive elimination step, for example, can be accelerated by using a more electron-rich, bulky ligand.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Aryl-X pd_ii_complex Ar-Pd(II)(X)L₂ ox_add->pd_ii_complex amine_coord Amine Coordination pd_ii_complex->amine_coord R'-NH₂ pd_ii_amine [Ar-Pd(II)(NHR')L₂]⁺ amine_coord->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation amido_complex Ar-Pd(II)(NR')L₂ deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim product Product Formed (Ar-NR') red_elim->product product->pd0 Catalyst Regenerated

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

  • FAQ 1: How critical is the quality of my starting materials? Extremely critical. The starting aminopyrazine must be pure. Impurities, especially other nucleophiles or oxidizing agents, can inhibit or poison the catalyst. The halide's identity also matters, with reactivity following the trend I > Br > Cl. For aryl chlorides, specialized catalysts are often required.

  • FAQ 2: Which analytical techniques are best for monitoring this reaction? A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick check for the consumption of starting material and the appearance of the product spot. LC-MS is invaluable for confirming the mass of the product and identifying potential side products by their mass-to-charge ratio.

  • FAQ 3: What are the key safety considerations for this synthesis?

    • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to air. All manipulations should be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox.

    • Reagents: Some bases, like NaOtBu, are pyrophoric and must be handled with care. Solvents like dioxane can form peroxides and should be tested before use.

    • Metal Toxicity: Palladium is a heavy metal. Take appropriate measures to avoid exposure and ensure proper waste disposal.

Experimental Protocols

Optimized Protocol for Intramolecular Cyclization

This protocol is a representative example and may require further optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated aminopyrazine precursor (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol%) followed by anhydrous, degassed toluene to achieve a concentration of ~0.05 M.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

References

Technical Support Center: Troubleshooting the Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction to the 5H-pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine, also known as 5-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets, particularly kinases.[1][2] this compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis can be challenging due to the electronic nature of the fused pyridine and pyrrole rings. This guide will address common issues in a logical, question-and-answer format.

Proposed Synthetic Route

While several synthetic strategies can be envisioned for the construction of the 5H-pyrrolo[2,3-b]pyrazine core, a common and versatile approach involves a two-step process: a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. The following proposed route, based on established methodologies for azaindole synthesis, will serve as the framework for our troubleshooting guide.[3]

Synthetic_Pathway A 2-Amino-3-chloropyrazine C Methyl 3-((3-aminopyrazin-2-yl)ethynyl)propiolate A->C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) B Methyl propiolate B->C D This compound C->D Intramolecular Cyclization (Base or Acid catalysis)

Figure 1: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Sonogashira Coupling

Question 1: My Sonogashira coupling reaction between 2-amino-3-chloropyrazine and methyl propiolate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in a Sonogashira coupling is a common issue and can often be traced back to a few key factors. Let's break them down:

1. Catalyst Inactivity:

  • Cause: The palladium catalyst, typically a Pd(0) species, is the heart of the reaction. Its inactivity can be due to oxidation (exposure to air), improper activation of a Pd(II) precatalyst, or poisoning by impurities.

  • Troubleshooting:

    • Ensure an inert atmosphere: Thoroughly degas your solvent and reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.

    • Use a reliable catalyst: For sensitive substrates, using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your reaction conditions are suitable for its in-situ reduction.

    • Ligand choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. For electron-deficient substrates like aminopyrazines, more electron-rich and bulky ligands (e.g., XPhos, SPhos) can sometimes improve catalytic activity.

2. Purity of Starting Materials:

  • Cause: Impurities in either the 2-amino-3-chloropyrazine or methyl propiolate can interfere with the reaction. 2-amino-3-chloropyrazine can be prone to degradation, and methyl propiolate can polymerize.

  • Troubleshooting:

    • Verify starting material quality: Use freshly purchased or purified starting materials. 2-amino-3-chloropyrazine can be recrystallized. Methyl propiolate should be checked for discoloration, which may indicate polymerization, and can be distilled if necessary.

    • Moisture: Ensure all reagents and solvents are rigorously dried, as water can hydrolyze the reagents and deactivate the catalyst.

3. Reaction Conditions:

  • Cause: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and yield.

  • Troubleshooting:

    • Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient substrates may require heating. Monitor your reaction by TLC or LC-MS to find the optimal temperature.

    • Solvent: Aprotic polar solvents like DMF or dioxane are commonly used. Ensure they are of high purity and anhydrous.

    • Base: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The choice and amount of base can be critical; an excess can sometimes lead to side reactions.

ParameterRecommended Starting PointTroubleshooting Tips
Catalyst PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Try Pd(PPh₃)₄ (5 mol%); consider using more advanced ligands.
Solvent Anhydrous DMF or DioxaneEnsure solvent is thoroughly degassed.
Base Et₃N (2-3 equivalents)Screen other bases like DIPEA or K₂CO₃.
Temperature Room temperature to 60 °CGradually increase temperature while monitoring the reaction.

Question 2: I am observing the formation of a significant amount of a symmetrical diyne byproduct (Glaser coupling). How can I suppress this side reaction?

Answer: The formation of a diyne is a result of the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings known as the Glaser coupling.

  • Cause: This side reaction is often promoted by the presence of oxygen and an excess of the copper(I) cocatalyst.

  • Troubleshooting:

    • Strictly anaerobic conditions: As mentioned before, rigorous exclusion of oxygen is critical.

    • Minimize copper catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol can be employed, although these often require more specialized palladium catalysts and ligands.

    • Slow addition of the alkyne: Adding the methyl propiolate slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Glaser_Coupling A 2 x Methyl propiolate B Dimethyl 2,4-hexadiynedioate (Glaser Product) A->B O₂, Cu(I) catalyst

Figure 2: Formation of the Glaser coupling byproduct.
Part 2: Intramolecular Cyclization

Question 3: My cyclization of the Sonogashira product is not proceeding, or is giving a complex mixture of products. What should I consider?

Answer: The intramolecular cyclization to form the pyrrole ring is a critical step and its success depends heavily on the reaction conditions and the electronic properties of the substrate.

1. Choice of Catalyst/Reagent:

  • Cause: The cyclization can be promoted by either base or acid, and the choice depends on the specific substrate and desired regioselectivity.

  • Troubleshooting:

    • Base-mediated cyclization: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. The reaction is typically run in an aprotic polar solvent like DMF or THF.

    • Acid-catalyzed cyclization: Protic acids like acetic acid or mineral acids can also promote cyclization. However, for substrates with acid-labile groups (like the methyl ester), this may not be ideal. Lewis acids could also be explored.

    • Metal-catalyzed cyclization: In some cases, residual palladium or copper from the previous step, or the addition of a specific cyclization catalyst (e.g., a gold or silver salt), can facilitate the reaction.

2. Regioselectivity:

  • Cause: The cyclization can potentially occur in two different ways, leading to regioisomers. For the synthesis of the desired 5H-pyrrolo[2,3-b]pyrazine, a 5-endo-dig cyclization is required.

  • Troubleshooting:

    • Reaction conditions: The choice of catalyst and solvent can influence the regioselectivity. It is often necessary to screen different conditions to favor the desired isomer.

    • Protecting groups: In some cases, temporarily protecting the amino group can direct the cyclization to the desired position.

3. Dimerization and Polymerization:

  • Cause: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

  • Troubleshooting:

    • High dilution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular process. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.

Cyclization_Issues cluster_0 Desired Pathway cluster_1 Side Reactions A Methyl 3-((3-aminopyrazin-2-yl)ethynyl)propiolate B This compound A->B Intramolecular Cyclization C Methyl 3-((3-aminopyrazin-2-yl)ethynyl)propiolate D Dimer/Polymer C->D Intermolecular Reaction E Regioisomer C->E Alternative Cyclization

Figure 3: Competing pathways during the cyclization step.
Part 3: Purification and Characterization

Question 4: I am having difficulty purifying the final product. It seems to be very polar and streaks on my silica gel column. What purification strategies can I use?

Answer: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging due to their strong interaction with the acidic silica gel stationary phase.

  • Cause: The basic nitrogen atoms in the pyrrolopyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.

  • Troubleshooting:

    • Modify the mobile phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • Triethylamine (0.1-1%) in your hexane/ethyl acetate or dichloromethane/methanol solvent system.

      • A few drops of aqueous ammonia in your methanol.

    • Use an alternative stationary phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reversed-phase chromatography: If the compound is sufficiently soluble in polar solvents like water, acetonitrile, or methanol, reversed-phase (C18) chromatography can be an excellent option. A common mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining very pure material.

Question 5: I have isolated a product, but I am unsure of its identity. What are the expected spectroscopic data for this compound?

Spectroscopic Data Predicted Values for this compound
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.0 (br s, 1H, NH), 8.5-8.7 (d, 1H), 8.2-8.4 (d, 1H), 7.0-7.2 (s, 1H), 3.9-4.1 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162-164 (C=O), 145-155 (quaternary carbons of pyrazine ring), 130-140 (CH of pyrazine ring), 110-125 (carbons of pyrrole ring), 52-54 (OCH₃)
Mass Spectrometry (ESI+) m/z 178.06 (M+H)⁺, 199.04 (M+Na)⁺

Note: These are predicted values and the actual spectra may vary. It is always best to compare with a known standard if available. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

Conclusion

The synthesis of this compound, while challenging, can be successfully achieved with careful attention to reaction conditions and the purity of starting materials. This guide provides a framework for troubleshooting common issues that may arise during the synthesis. By systematically addressing potential problems related to catalyst activity, reaction conditions, and purification, researchers can improve their yields and obtain high-purity material.

References

optimizing reaction conditions for pyrrolo[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyrazines

Welcome to the technical support center for the synthesis and optimization of pyrrolo[2,3-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Pyrrolo[2,3-b]pyrazines, also known as 7-azaindoles, are privileged structures in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, their synthesis can be challenging, often plagued by issues of regioselectivity, low yields, and difficult purifications.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and provide robust, validated protocols to streamline your research and development efforts.

Section 1: Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of pyrrolo[2,3-b]pyrazines, particularly focusing on palladium-catalyzed cross-coupling reactions, which are the workhorse methods for functionalizing this core.

FAQ 1: I am getting low to no yield in my Buchwald-Hartwig amination of a halo-pyrrolo[2,3-b]pyrazine. What are the most likely causes?

This is a multifaceted problem. A low yield in a Pd-catalyzed amination is typically traced back to one of four areas: the catalyst system (precatalyst and ligand), the base, the solvent, or the starting materials.

Q1.1: How do I choose the right palladium precatalyst and ligand?

Answer: The choice of catalyst and ligand is paramount. While older systems using Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts offer superior performance by ensuring efficient and rapid generation of the active Pd(0) species.[4][5]

Q1.2: My reaction is sluggish. Could the base be the issue?

Answer: Absolutely. The base plays a crucial role in both the deprotonation of the amine nucleophile and the regeneration of the catalyst. Its strength and solubility are critical factors.

  • Expertise & Experience: For amination on the unprotected pyrrolo[2,3-b]pyrazine scaffold, a strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often an excellent choice.[4] It is strong enough to deprotonate a wide range of amines and the pyrrole N-H, preventing unwanted side reactions. Other bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) can also be effective, but their performance is highly dependent on the specific substrates and solvent system.[6] If your amine substrate contains a second protic group (like an alcohol or phenol), adding an extra equivalent of a strong base like LiHMDS is often necessary to ensure complete deprotonation and prevent catalyst inhibition.[4][5]

Q1.3: What is the optimal solvent for this reaction?

Answer: The solvent's role extends beyond simply dissolving reagents; it influences catalyst stability, reaction rate, and solubility of the base.[7]

  • Expertise & Experience: Anhydrous, polar aprotic solvents are standard. Dioxane and toluene are the most commonly reported and reliable solvents for these transformations.[6][8] Dioxane, in particular, has shown superiority in some related aza-Wacker reactions compared to other solvents like DMA.[9] It is critical to use a high-purity, anhydrous grade of solvent, as water can lead to catalyst decomposition and hydrolysis of starting materials.

Troubleshooting Workflow for Low Yield This decision tree outlines a logical progression for diagnosing the root cause of a low-yielding reaction.

low_yield_troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm check_reagents Are Reagents Anhydrous? (Solvent, Base, Amine) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions catalyst_activity Is the Pd Precatalyst Active? Try a new bottle or different precatalyst. check_catalyst->catalyst_activity ligand_choice Is the Ligand Appropriate? Consider RuPhos, SPhos, or XPhos. check_catalyst->ligand_choice base_choice Is the Base Strong/Soluble Enough? Consider LiHMDS or NaOtBu. check_conditions->base_choice temp_time Are Temperature & Time Optimized? Increase temp (e.g., 80-110°C) or extend time. check_conditions->temp_time

Caption: A logical workflow for troubleshooting low-yield reactions.

FAQ 2: I am observing significant side products. How can I improve selectivity?

Side product formation is common and often relates to competing reaction pathways. The most frequent issues are dehalogenation of the starting material and undesired reaction at the pyrrole N-H.

Q2.1: How do I prevent dehalogenation of my starting material?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the halide is replaced by a hydrogen atom. This is often caused by catalyst decomposition or the presence of water.

  • Expertise & Experience: Using robust, well-defined precatalysts helps minimize the formation of palladium hydride species that can lead to dehalogenation.[5] Ensure strictly anhydrous conditions. If the problem persists, lowering the reaction temperature or reducing the reaction time may help, although this can also impact the conversion rate.[4] Sometimes, the choice of base can influence this; switching from an alkoxide base (like NaOtBu) to an amide base (like LiHMDS) may be beneficial.

Q2.2: The reaction is occurring on the pyrrole N-H instead of the C-X bond. How do I control this regioselectivity?

Answer: The pyrrole N-H is acidic and can compete with the desired C-X coupling, a known issue for azaindoles.[4]

  • Expertise & Experience: The key to selective C-amination is using conditions that favor the oxidative addition/reductive elimination cycle at the C-X bond over N-arylation. The use of bulky biaryl phosphine ligands like XPhos or RuPhos sterically disfavors coordination at the N-H position.[5] Furthermore, using a strong base like LiHMDS deprotonates the N-H, forming the lithium salt. This reduces its nucleophilicity and its propensity to participate in undesired coupling reactions. While N-protection (e.g., with a sulfonyl group) is an option, modern catalytic systems often make it unnecessary, simplifying the synthetic route.[4][10]

Section 2: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is adapted from highly successful methods developed for the amination of unprotected halo-7-azaindoles.[4][5]

Materials:

  • 4-Chloro-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (1-2 mol %)

  • RuPhos Ligand (1-2 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-7-azaindole (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.02 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane via syringe.

  • In a separate flask, dissolve the amine (1.2 equiv) in anhydrous dioxane.

  • Add the LiHMDS (1.0 M solution in THF, 2.2 equiv) dropwise to the amine solution at 0 °C. Allow it to stir for 10 minutes.

  • Transfer the resulting amine/amide solution to the Schlenk flask containing the catalyst and substrate.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness: This protocol incorporates a modern, highly active precatalyst and a strong, non-nucleophilic base, which collectively address the common challenges of low reactivity and poor selectivity.[4][5] The use of an extra equivalent of base ensures deprotonation of both the amine and the pyrrole N-H, preventing side reactions.[5]

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, it could be due to a problem in any of these steps, such as the failure of reductive elimination due to an overly bulky ligand or substrate.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Ar-Pd(II)(L)-X Pd(0)L->Oxidative\nAddition Ar-X Amine\nCoordination Ar-Pd(II)(L)-NR2 Oxidative\nAddition->Amine\nCoordination R2NH -HX Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Section 3: Data-Driven Optimization

Systematic optimization is key to success. The following table summarizes typical screening parameters for a challenging amination reaction.

EntryBase (equiv)SolventTemp (°C)Catalyst SystemOutcomeReference
1LiHMDS (2.2)Dioxane80RuPhos/RuPhos PrecatalystHigh Yield (>90%)[4][5]
2NaOtBu (2.0)Toluene100XPhos/Pd₂(dba)₃Good Yield (70-85%)[4]
3K₃PO₄ (3.0)Dioxane110SPhos/Pd(OAc)₂Moderate Yield[8]
4Cs₂CO₃ (2.0)Toluene100SPhos/Pd₂(dba)₃Substrate Dependent[6]
5LiHMDS (2.2)Dioxane25RuPhos/RuPhos PrecatalystSlower, but viable[4]

Analysis: This data clearly demonstrates that for the 7-azaindole scaffold, a strong amide base like LiHMDS coupled with a modern biaryl phosphine ligand system like RuPhos provides the most robust and mild conditions.[4][5] While other conditions can work, they may require higher temperatures and lead to more side products.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS: 1363381-89-8).[1][2] As a pivotal building block in medicinal chemistry, particularly for kinase inhibitors, its effective solubilization is a critical first step for any successful experiment.[2] This document moves beyond simple solvent lists to explain the underlying chemical principles and provide robust, field-tested troubleshooting protocols.

Section 1: Understanding the Core Problem: The "Why"

Q: Why is this compound so poorly soluble in aqueous solutions?

A: The solubility behavior of this molecule is dictated by its chemical structure. Understanding this is the first step to overcoming the challenge.

  • Dominant Aromatic Core: The molecule is built on a fused pyrrolo[2,3-b]pyrazine ring system. This large, planar, and relatively non-polar aromatic structure leads to strong intermolecular π-π stacking interactions in the solid state (crystal lattice). These forces require significant energy to overcome, and the weak interactions the core can form with water are not sufficient to compensate.

  • Lack of Ionizable Groups: The compound lacks strongly acidic or basic functional groups. The pyrazine nitrogens are very weak bases, and the pyrrole N-H is only very weakly acidic. Therefore, adjusting the pH of an aqueous solution will not significantly convert the molecule into a more soluble salt form, a common strategy for many other compounds.[3]

  • Hydrogen Bonding Capability: While the molecule possesses hydrogen bond acceptors (the ester carbonyl and pyrazine nitrogens) and a hydrogen bond donor (the pyrrole N-H), these are not sufficient to overcome the hydrophobic nature of the large ring system, resulting in poor aqueous solubility. This challenge is common for many modern drug-like molecules, often placing them in the Biopharmaceutics Classification System (BCS) Class II or IV (poor solubility).[4]

Section 2: Troubleshooting Guide & Step-by-Step Solutions

This section provides a systematic approach to dissolving the compound for various experimental needs.

Q1: What are the recommended starting solvents for this compound?

A: Given its chemical nature, polar aprotic solvents are the most effective choice. These solvents can effectively disrupt the crystal lattice forces without the unfavorable interactions that water has with the aromatic core.

For initial trials, we recommend the following solvents, starting with the most effective.

Table 1: Recommended Solvents for this compound

SolventTypeRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvating power for a wide range of heterocyclic compounds. Water-miscible for subsequent dilution.High
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a strong solubilizing agent.High
N-Methyl-2-pyrrolidone (NMP) Polar AproticA powerful solvent, often used when DMSO or DMF fail.High
Dichloromethane (DCM) Non-polarUseful for organic synthesis workups and purification.Moderate to High
Tetrahydrofuran (THF) Polar AproticGood for intermediate polarity compounds.Moderate
Methanol (MeOH) / Ethanol (EtOH) Polar ProticMay have limited success due to hydrogen bonding competition, but can be useful in co-solvent systems.[3]Low to Moderate
Water / Aqueous Buffers Polar ProticNot recommended for creating primary stock solutions.Very Low / Insoluble
Q2: My compound is not dissolving, even in DMSO. What is my next step?

A: If you encounter difficulty even with a recommended solvent, do not immediately discard the experiment. The issue is likely kinetic, not fundamental insolubility. Follow this troubleshooting workflow.

G cluster_0 start Initial State: Compound not dissolving in recommended solvent at RT. purity Step 1: Verify Purity Is the material clean? (Check CoA, appearance) start->purity energy Step 2: Apply Energy (Choose one method) purity->energy If pure... sonication A) Sonication (15-30 min in water bath) energy->sonication heating B) Gentle Warming (Heat to 40-50°C) energy->heating vortex C) Vigorous Vortexing (2-5 min) energy->vortex check Step 3: Check for Dissolution Is the solution clear? sonication->check heating->check vortex->check success Success! Proceed with experiment. check->success Yes fail Step 4: Re-evaluate Solvent Consider a stronger solvent (e.g., NMP) or a co-solvent system. check->fail No

Caption: Troubleshooting workflow for dissolution.

Causality Explained:

  • Sonication: Applies ultrasonic energy to the sample, creating cavitation bubbles that collapse and physically break apart the solute's crystal lattice, accelerating the dissolution process.[5]

  • Gentle Warming: Increases the kinetic energy of the solvent molecules, leading to more frequent and forceful collisions with the solute, which helps overcome intermolecular forces.[3] Use caution and do not exceed 50-60°C to avoid potential compound degradation.

Q3: How do I prepare an aqueous working solution for my biological assay?

A: This is the most common and critical application. Direct dissolution in buffer is not feasible. The standard and required method is to first create a high-concentration stock in 100% DMSO and then perform a serial dilution into your aqueous assay medium.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a 10-50 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (MW: 177.16 g/mol )[1]

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: Determine the mass of compound needed. For example, for 1 mL of a 20 mM stock:

    • Mass (mg) = 20 mmol/L * 0.001 L * 177.16 g/mol * 1000 mg/g = 3.54 mg

  • Weighing: Carefully weigh the calculated mass of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 2 minutes.

    • If solids remain, place the vial in an ultrasonic water bath for 15-20 minutes.

    • If necessary, gently warm the vial to 40°C in a water bath, vortexing intermittently until the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To dilute the DMSO stock into an aqueous buffer (e.g., PBS, cell culture media) for a final assay concentration, ensuring the final DMSO concentration is non-toxic to cells (typically ≤0.5%).

Procedure:

  • Intermediate Dilution (Recommended): To avoid precipitation, it is best to perform an intermediate dilution step.

    • Dilute your 20 mM DMSO stock 1:10 into your aqueous buffer to create a 2 mM intermediate solution (final DMSO: 10%). Do this by adding the DMSO stock dropwise into the vortexing buffer.

  • Final Dilution:

    • Use the 2 mM intermediate solution to make your final dilutions. For example, to get a 10 µM final concentration, you would perform a 1:200 dilution of the 2 mM intermediate into the final assay buffer.

    • Final DMSO % = (Initial DMSO %) / (Dilution Factor) = 10% / 200 = 0.05%

    • This two-step process minimizes the risk of the compound "crashing out" of the solution.

Critical Note: Always add the concentrated DMSO stock to the aqueous buffer, never the other way around. Adding buffer to DMSO can create localized areas of high supersaturation that lead to immediate precipitation.

Section 3: Advanced Strategies

Q4: What if my compound still precipitates in the final aqueous solution?

A: This indicates that the thermodynamic solubility limit in the final medium has been exceeded. If you cannot lower the final concentration, you may need to explore formulation strategies common in drug development.[6]

  • Use of Excipients: Consider including solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) in your final buffer, if compatible with your assay.

  • Amorphous Solid Dispersions (ASDs): For pre-clinical or in vivo studies, more advanced formulation is required. ASDs involve dispersing the amorphous drug into a polymer matrix, which can significantly enhance solubility and dissolution rates.[3][7] This technique prevents the drug from recrystallizing, keeping it in a higher-energy, more soluble amorphous state.[5]

References

Technical Support Center: Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential degradation products of this molecule. Here, we provide troubleshooting guidance and frequently asked questions in a structured format to assist in your experimental design and data interpretation. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most probable degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure of this compound, which features a methyl ester and a pyrrolo[2,3-b]pyrazine core, the primary degradation pathways to anticipate are hydrolysis and oxidation. Photolytic and thermal degradation should also be considered as part of a comprehensive stability assessment.

  • Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would yield the corresponding carboxylic acid, 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid, and methanol. This is a common degradation pathway for ester-containing pharmaceutical compounds.[1][2][3]

  • Oxidation: The pyrrolo[2,3-b]pyrazine ring system is electron-rich and can be susceptible to oxidation.[4] Potential oxidation products could include N-oxides on the pyrazine ring or even ring-opened products, depending on the strength of the oxidizing agent and reaction conditions.[4]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation. The specific degradation products can be complex and may involve radical-mediated reactions. It is crucial to conduct photostability studies as per ICH Q1B guidelines.[5]

  • Thermal Degradation: While generally more stable to thermal stress in a solid state, degradation can occur at elevated temperatures, especially over extended periods. The degradation pathway may be complex and could involve decarboxylation or other rearrangements.

Below is a diagram illustrating the potential primary degradation pathways.

Degradation Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic Acid 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic Acid This compound->5H-pyrrolo[2,3-b]pyrazine-2-carboxylic Acid H+/OH- N-Oxides N-Oxides This compound->N-Oxides [O] Photodegradants Photodegradants This compound->Photodegradants Ring-Opened Products Ring-Opened Products N-Oxides->Ring-Opened Products [O] excess

Caption: Potential degradation pathways for this compound.

FAQ 2: How do I design a forced degradation study for this compound?

A well-designed forced degradation study, also known as stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[6]

Here is a summary of recommended starting conditions for forced degradation studies based on ICH guidelines:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°CUp to 24 hours
Oxidation 3% H₂O₂Room TempUp to 24 hours
Thermal (Solid) 80°CUp to 14 days
Thermal (Solution) 60°CUp to 7 days
Photostability 1.2 million lux hours and 200 watt hours/m²AmbientAs per ICH Q1B

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution and the acidic or basic solution.

    • Oxidation: Mix equal volumes of the stock solution and the hydrogen peroxide solution.

    • Thermal (Solution): Store the stock solution at the specified temperature.

    • Thermal (Solid): Store the solid compound at the specified temperature and dissolve in the solvent before analysis.

    • Photostability: Expose the solid compound and a solution to the specified light conditions.

  • Time-Point Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, 24 hours, and then daily).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.

FAQ 3: I am seeing new peaks in my HPLC chromatogram after stress testing. How can I identify these unknown degradation products?

Identifying unknown peaks requires a systematic approach combining chromatographic and spectroscopic techniques.

Troubleshooting Workflow for Degradant Identification

Degradant Identification Workflow Workflow for Degradant Identification New Peak in HPLC New Peak in HPLC LC-MS Analysis LC-MS Analysis New Peak in HPLC->LC-MS Analysis High-Resolution MS High-Resolution MS LC-MS Analysis->High-Resolution MS Determine Molecular Formula MS/MS Fragmentation MS/MS Fragmentation LC-MS Analysis->MS/MS Fragmentation Sub-structural Information Propose Structure Propose Structure High-Resolution MS->Propose Structure MS/MS Fragmentation->Propose Structure Isolate & Purify Isolate & Purify Propose Structure->Isolate & Purify NMR Spectroscopy NMR Spectroscopy Isolate & Purify->NMR Spectroscopy Confirm Structure Confirm Structure NMR Spectroscopy->Confirm Structure

Caption: A systematic workflow for the identification of unknown degradation products.

Step-by-Step Guide to Identification:

  • LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of the degradant.

  • MS/MS Fragmentation: Performing tandem mass spectrometry (MS/MS) on the degradant peak will provide fragmentation patterns. By analyzing the fragments, you can deduce the structure of the degradation product.

  • Isolation and Purification: For unambiguous structure confirmation, the degradation product may need to be isolated. This can be achieved using preparative HPLC.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) of the isolated degradant will provide detailed structural information, allowing for the definitive confirmation of its chemical structure.[8]

FAQ 4: My stability-indicating method is not separating the parent compound from a degradation product. What should I do?

Method development for a stability-indicating assay requires careful optimization to ensure all potential degradation products are resolved from the parent peak and from each other.[9][10][11]

Troubleshooting Steps for Method Optimization:

  • Modify the Mobile Phase:

    • Organic Modifier: Try different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of the parent compound and its degradants can significantly impact retention and selectivity.

    • Buffer: Use a different buffer system.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).

  • Adjust the Gradient: Modify the gradient slope, initial, and final organic percentages to improve resolution.

  • Temperature: Vary the column temperature. This can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to improved separation.

References

Technical Support Center: Synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively minimize side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves a multi-step synthesis starting from commercially available pyrazine derivatives. A key intermediate is the N-protected pyrrolopyrazine core, often using a tosyl group, which can be deprotected in the final step. The synthesis generally proceeds via the formation of a substituted pyrazine, followed by the construction of the fused pyrrole ring.

Q2: Why is N-protection of the pyrrole nitrogen often necessary during the synthesis?

The pyrrole nitrogen in the 5H-pyrrolo[2,3-b]pyrazine system is nucleophilic and can participate in side reactions, such as unwanted alkylation or acylation, depending on the reaction conditions. Protection of this nitrogen, for instance as a tosylamide, prevents these side reactions and can also influence the regioselectivity of subsequent transformations.[1]

Q3: What are the most common classes of side reactions to anticipate in this synthesis?

The most frequently encountered side reactions include hydrolysis of the methyl ester, decarboxylation, over-oxidation of the pyrrole ring, and incomplete cyclization during the formation of the bicyclic system. Each of these potential issues is addressed in detail in our troubleshooting guide.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions to minimize the formation of impurities.

Problem 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Symptoms:

  • Presence of a more polar spot on TLC compared to the desired product.

  • Mass spectrometry data shows a peak corresponding to the molecular weight of the carboxylic acid (M-14).

  • Reduced yield of the final ester product.

Causality: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which may be present during reaction work-up or purification. The presence of water and elevated temperatures can exacerbate this issue.

Solutions:

Parameter Recommendation Scientific Rationale
Work-up Conditions Use a mild aqueous wash, such as saturated sodium bicarbonate solution, and avoid strong acids or bases. Keep the temperature low during extraction.Minimizes the catalytic effect of H+ or OH- on ester hydrolysis.
Purification Employ non-aqueous conditions for chromatography where possible. If reverse-phase chromatography is used, ensure the fractions are neutralized and the solvent is removed promptly.Prolonged exposure to aqueous mobile phases, especially at non-neutral pH, can lead to hydrolysis.
Drying Ensure all solvents are thoroughly dried before use, particularly in reactions where water can interfere.Reduces the availability of water for the hydrolysis reaction.
Problem 2: Unwanted Decarboxylation

Symptoms:

  • Formation of a non-polar byproduct, readily observable by TLC.

  • GC-MS or LC-MS analysis reveals a product with a mass corresponding to the loss of the carbomethoxy group.

  • Gas evolution (CO2) may be observed during the reaction or work-up.

Causality: Pyrrole-2-carboxylic acids and their esters can be prone to decarboxylation, especially under acidic conditions and at elevated temperatures. Protonation of the pyrrole ring can facilitate the loss of carbon dioxide.[2][3][4]

Solutions:

Parameter Recommendation Scientific Rationale
Reaction Temperature Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.Decarboxylation is a thermally driven process; lower temperatures reduce the rate of this side reaction.
pH Control Avoid strongly acidic conditions, particularly during heating. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration.Acid catalysis promotes the protonation of the pyrrole ring, which is a key step in the decarboxylation mechanism.[2]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).While not directly preventing decarboxylation, an inert atmosphere can prevent oxidative side reactions that may lead to degradation and subsequent decarboxylation.
Problem 3: Over-oxidation of the Pyrrole Ring

Symptoms:

  • Formation of colored impurities (often brown or black).

  • Complex mixture of byproducts observed by LC-MS.

  • Low recovery of the desired product.

Causality: The electron-rich pyrrole ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen at elevated temperatures. This can lead to the formation of various oxidized species and polymerization.[[“]]

Solutions:

Parameter Recommendation Scientific Rationale
Atmosphere Always perform reactions under an inert atmosphere of nitrogen or argon.Excludes atmospheric oxygen, a common oxidizing agent.
Reagent Purity Use high-purity, peroxide-free solvents.Peroxides present in aged solvents can initiate unwanted oxidation reactions.
Temperature Control Avoid excessive heating. Use a well-controlled heating mantle or oil bath.High temperatures can accelerate the rate of oxidation.
Antioxidants In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial.Scavenges free radicals that can initiate oxidative degradation.

Experimental Protocol: Synthesis of Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (A Key Intermediate)

This protocol outlines a plausible route to a key protected intermediate, based on common synthetic strategies for this class of compounds.

Step 1: Synthesis of Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq) and wash with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil.

    • Carefully add anhydrous DMF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour.

    • Dissolve tosyl chloride (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate.[1]

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthesis_Troubleshooting Start Starting Materials (e.g., Substituted Pyrazine) Cyclization Pyrrole Ring Formation (Cyclization) Start->Cyclization Esterification Esterification Cyclization->Esterification IncompleteCyclization Incomplete Cyclization Cyclization->IncompleteCyclization Suboptimal Conditions Protection N-Tosylation Esterification->Protection Hydrolysis Ester Hydrolysis Esterification->Hydrolysis Acid/Base + H2O Deprotection N-Deprotection Protection->Deprotection FinalProduct This compound Deprotection->FinalProduct Deprotection->Hydrolysis Harsh Conditions Decarboxylation Decarboxylation FinalProduct->Decarboxylation Heat/ Acid Oxidation Ring Oxidation FinalProduct->Oxidation Air/ Heat

Caption: Synthetic workflow with key side reactions.

References

Technical Support Center: Stabilizing Solutions of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Introduction

Welcome to the technical support guide for Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The inherent reactivity of the pyrrolopyrazine core, combined with the lability of the methyl ester functional group, presents unique stability challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to ensure the integrity and reproducibility of your solutions. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them.

Understanding the Molecule: Inherent Stability Risks

The structure of this compound contains several functionalities prone to degradation. The primary points of instability are the methyl ester, which is susceptible to hydrolysis, and the electron-rich pyrrolopyrazine ring system, which can be prone to oxidation.[1][2][3] Understanding these potential degradation pathways is the first step in designing stable formulations.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Issue 1: Solution Discoloration (Yellowing or Browning)

Question: My solution of this compound, which was initially colorless, has turned yellow/brown upon storage. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, often due to oxidation of the pyrrolopyrazine core.[4] The electron-rich nature of this heterocyclic system makes it susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities.

Troubleshooting Workflow:

G start Discoloration Observed check_light Was the solution exposed to light? start->check_light check_atmosphere Was the solution prepared and stored under an inert atmosphere? check_light->check_atmosphere No recommend_light Store in amber vials or protect from light. check_light->recommend_light Yes check_solvent What was the solvent used? Were peroxide-free solvents used? check_atmosphere->check_solvent Yes recommend_inert Use degassed solvents and purge headspace with N2 or Ar. check_atmosphere->recommend_inert No recommend_solvent Use fresh, high-purity, peroxide-free solvents. check_solvent->recommend_solvent

Caption: Troubleshooting workflow for solution discoloration.

Preventative Measures:

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.

  • Inert Atmosphere: Prepare solutions using solvents that have been degassed by sparging with an inert gas (nitrogen or argon) for 15-30 minutes. After preparation, purge the headspace of the vial with the inert gas before sealing.

  • Solvent Purity: Use high-purity, anhydrous solvents. Ethers and other solvents prone to peroxide formation should be freshly opened or tested for peroxides before use, as peroxides can initiate oxidation.[5]

Issue 2: Precipitation or Cloudiness in Solution

Question: My this compound solution was clear upon preparation, but now a precipitate has formed. What could be the cause?

Answer:

Precipitation can occur for two primary reasons: poor solubility of the parent compound under the storage conditions, or the formation of a less soluble degradation product. The most common degradation product leading to precipitation is the corresponding carboxylic acid, formed via hydrolysis of the methyl ester.[6][7][8]

Troubleshooting Workflow:

  • Identify the Precipitate: If possible, isolate the precipitate and analyze it by techniques such as LC-MS or NMR to confirm its identity. If it is the carboxylic acid derivative, hydrolysis is the confirmed degradation pathway.

  • Review Solvent Choice and Concentration: Was the compound fully dissolved initially? Ensure the concentration is below the saturation point in the chosen solvent at the storage temperature.

  • Check for pH Changes: If using aqueous or protic solvents, even trace amounts of acidic or basic impurities can catalyze ester hydrolysis.[9][10] The resulting carboxylic acid is often less soluble than the parent ester, leading to precipitation.

Preventative Measures:

  • Solvent Selection: Prioritize aprotic, anhydrous solvents such as DMSO, DMF, or Dioxane for stock solutions.

  • pH Control: If aqueous solutions are necessary, use a buffered system. A neutral to slightly acidic pH (pH 5-6.5) is generally recommended to minimize both acid- and base-catalyzed hydrolysis of the methyl ester.

  • Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis. However, ensure the compound remains soluble at these temperatures by performing a freeze-thaw stability test.

Issue 3: Loss of Potency or Inconsistent Experimental Results

Question: I am observing a decrease in the biological activity of my compound over time, or my experimental results are not reproducible. Could this be a stability issue?

Answer:

Yes, a loss of potency is a classic sign of compound degradation. Both hydrolysis of the ester to the carboxylic acid and oxidation of the pyrrolopyrazine core can lead to a significant decrease in the concentration of the active parent compound, resulting in inconsistent data.

Systematic Approach to Investigation:

G start Loss of Potency Observed analytical_check Analyze solution by HPLC or LC-MS. Compare to a freshly prepared standard. start->analytical_check degradation_peaks Are degradation peaks present? analytical_check->degradation_peaks hydrolysis_product Is the carboxylic acid peak present? degradation_peaks->hydrolysis_product Yes no_degradation Investigate other experimental variables. degradation_peaks->no_degradation No oxidation_products Are other unexpected peaks present? hydrolysis_product->oxidation_products No implement_hydrolysis_prevention Implement Hydrolysis Prevention Measures: - Use aprotic solvents - Control pH - Lower storage temperature hydrolysis_product->implement_hydrolysis_prevention Yes implement_oxidation_prevention Implement Oxidation Prevention Measures: - Protect from light - Use inert atmosphere - Add antioxidants (e.g., BHT) oxidation_products->implement_oxidation_prevention Yes

Caption: Workflow for investigating loss of compound potency.

Best Practices for Maintaining Potency:

  • Aliquot Stock Solutions: Prepare a concentrated stock solution in a stable solvent (e.g., anhydrous DMSO), and then create single-use aliquots. This avoids repeated freeze-thaw cycles and exposure of the main stock to the atmosphere.

  • Fresh Dilutions: Prepare aqueous working solutions fresh from the stock solution immediately before each experiment. Do not store dilute aqueous solutions for extended periods.

  • Stability Studies: For critical applications, perform a formal stability study. Analyze the concentration of the parent compound in your chosen solvent and storage conditions at various time points (e.g., 0, 24, 48, 72 hours) using a validated HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

A1: For long-term storage, anhydrous, aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. Store stock solutions at -20°C or -80°C in tightly sealed vials with an inert gas headspace.

Q2: Can I use antioxidants to improve the stability of my solutions?

A2: Yes, for applications where it will not interfere with the downstream assay, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) or other radical scavengers at low concentrations (e.g., 0.01-0.1%) can help prevent oxidative degradation. However, you must validate that the antioxidant does not affect your experimental results.

Q3: How do I properly degas a solvent?

A3: There are several methods. The most common for laboratory scale are:

  • Inert Gas Sparging: Bubble a stream of an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This is a more rigorous method involving freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then thawing. This cycle is typically repeated three times.

Q4: What analytical technique is best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. It allows for the separation of the parent compound from its potential degradants (like the hydrolyzed carboxylic acid) and provides quantitative data on the purity and concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is also extremely useful for identifying the mass of the degradation products, confirming their structures.

Protocols and Data Summary

Protocol: Preparation of a Stabilized Stock Solution
  • Solvent Preparation: Use a fresh bottle of anhydrous, high-purity DMSO. Sparge the solvent with dry argon gas for 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed DMSO to the vial to achieve the target concentration. Mix gently by vortexing or sonication until fully dissolved.

  • Inert Headspace: Purge the headspace of the vial with argon for 30 seconds.

  • Sealing and Storage: Immediately cap the vial tightly. For extra protection, wrap the cap with Parafilm®.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.

Data Summary: Recommended Storage Conditions
SolventStorage TemperatureAtmosphereLight ProtectionExpected Stability (Qualitative)
Anhydrous DMSO-20°C to -80°CInert (N₂ or Ar)Amber VialHigh (Months to Years)
Anhydrous DMF-20°C to -80°CInert (N₂ or Ar)Amber VialHigh (Months)
Ethanol/Methanol-20°CInert (N₂ or Ar)Amber VialModerate (Days to Weeks)
Aqueous Buffer (pH 5-6.5)2-8°CN/AAmber VialLow (Hours to Days)

Disclaimer: This guide is intended to provide general advice. Specific stability will depend on the purity of the compound, solvent quality, and exact experimental conditions. It is always recommended to perform a preliminary stability assessment for your specific application.

References

Technical Support Center: Addressing Assay Interference from Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. This guide is designed for scientists and drug development professionals to proactively identify and troubleshoot potential assay interference, ensuring the integrity and validity of your experimental results. While this compound is a valuable scaffold in medicinal chemistry, particularly as a reactant for Mcl-1 inhibitors, its physicochemical properties can present challenges in various biological assays.[1] This document provides a systematic, question-driven approach to diagnosing and mitigating these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the immediate questions researchers may have when encountering unexpected results with this compound.

Q1: My primary screen shows potent activity for this compound. How can I be sure this is a genuine hit and not an artifact?

A1: Initial activity in a primary assay is a promising start, but it requires rigorous validation. Apparent activity can often stem from compound-dependent assay interference rather than a specific, on-target interaction.[2] It is critical to perform secondary and orthogonal assays that employ different detection technologies or principles to confirm the initial finding and rule out common interference mechanisms.[2][3]

Q2: What are the most common mechanisms of assay interference for a small molecule like this?

A2: Small molecule interference can occur through several mechanisms that are independent of specific target binding.[4] Key causes include:

  • Compound Aggregation: Many organic molecules, especially those with poor aqueous solubility, can form colloidal aggregates at concentrations used in screening.[5][6] These aggregates can non-specifically sequester or denature proteins, leading to false inhibition or activation.[6][7]

  • Interference with Detection Modality: The compound may intrinsically absorb light or fluoresce at the excitation or emission wavelengths of your assay, leading to false signals.[2][4]

  • Chemical Reactivity: Some chemical scaffolds can be inherently reactive. They might covalently modify your target protein, undergo redox cycling to produce reactive oxygen species like hydrogen peroxide, or chelate essential metal ions.[8][9][10]

  • Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures known to frequently appear as hits in unrelated screens due to non-specific activity.[8][11] While the pyrrolo[2,3-b]pyrazine core is not a canonical PAINS structure, it is always prudent to evaluate compounds for such liabilities.[12]

Q3: How does poor solubility contribute to misleading assay results?

A3: Low aqueous solubility is a primary driver of assay artifacts.[5][13] When a compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate out of solution or form aggregates.[14][15] This has several consequences:

  • The actual concentration of the dissolved, active compound is lower than intended, leading to inaccurate potency measurements (IC50/EC50).[5]

  • Precipitates can scatter light, interfering with optical detection methods.[4]

  • As mentioned, it is a major cause of aggregation-based non-specific inhibition.[7] It is essential to determine a compound's solubility in your specific assay buffer to ensure you are working with a true solution.[16]

Q4: What is the very first step I should take to troubleshoot a suspected false positive?

A4: The first and most critical step is to visually inspect your assay wells. Look for any signs of precipitation, cloudiness, or color changes at the concentrations where activity is observed. Following this, a simple but powerful experiment is to re-test the compound's activity in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20. A significant loss of potency in the presence of detergent is a strong indicator that the original activity was due to compound aggregation.[4][7]

Section 2: Systematic Troubleshooting Workflow

If initial checks suggest interference, a systematic approach is necessary to pinpoint the mechanism. This workflow provides a logical progression from characterizing the compound to performing specific counter-screens.

Troubleshooting_Workflow Start Start: Unexpected Activity Observed Solubility Step 1: Assess Compound Solubility (Nephelometry, Visual Inspection) Start->Solubility IsSoluble Is Compound Soluble at Test Concentrations? Solubility->IsSoluble Aggregation Step 2A: Test for Aggregation (Detergent, Centrifugation, Enzyme Conc.) IsSoluble->Aggregation Yes Reformulate Reformulate or Lower Concentration IsSoluble->Reformulate No IsAggregation Is Activity Aggregation-Based? Aggregation->IsAggregation Optical Step 2B: Test for Optical Interference (Compound-only Controls) IsAggregation->Optical No Artifact Result is an Artifact: Deprioritize or Modify Compound IsAggregation->Artifact Yes IsOptical Is Optical Interference Present? Optical->IsOptical Reactivity Step 2C: Test for Chemical Reactivity (Pre-incubation Studies) IsOptical->Reactivity No IsOptical->Artifact Yes IsReactive Is Activity Time-Dependent? Reactivity->IsReactive Orthogonal Step 3: Validate with Orthogonal Assay (Biophysical: SPR, ITC, NMR) IsReactive->Orthogonal No IsReactive->Artifact Yes Confirmed Result Confirmed: Genuine Hit Orthogonal->Confirmed Binding Confirmed Orthogonal->Artifact No Binding Reformulate->Solubility

Caption: A decision tree for troubleshooting assay interference.
Step 1: Characterize Compound Solubility in Assay Buffer

Rationale: Before any other test, you must confirm that your compound is fully dissolved at the concentrations tested. Working above the solubility limit is a primary source of artifacts.[5][16]

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

  • Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into your exact assay buffer. The final DMSO concentration should match your assay conditions (typically ≤1%).

  • Incubation: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measurement: Read the plate on a nephelometer to measure light scattering caused by insoluble particles.

  • Analysis: The concentration at which the signal significantly rises above the buffer-only baseline is the kinetic solubility limit.

Parameter Result Interpretation
Kinetic Solubility < 1 µMHigh risk of precipitation and aggregation in most assays.
Kinetic Solubility 1 - 20 µMModerate risk. Ensure test concentrations are below this limit.[16]
Kinetic Solubility > 50 µMLow risk of solubility-driven artifacts.[15]
Caption: Example data for interpreting solubility results.
Step 2: Investigate Non-Specific Interference Mechanisms
A. Compound Aggregation

Rationale: Aggregates act as large, sticky nanoparticles that can non-specifically inhibit enzymes through partial denaturation or sequestration.[6][7] This is a very common artifact in high-throughput screening.[3]

Aggregation_Mechanism cluster_0 Scenario 1: No Aggregation (True Inhibition) cluster_1 Scenario 2: Aggregation-Based Interference Enzyme1 Enzyme Bound1 Enzyme-Inhibitor Complex (Specific) Enzyme1->Bound1 Inhibitor1 Monomeric Compound Inhibitor1->Bound1 Enzyme2 Enzyme Adsorbed Enzyme Adsorbed to Aggregate (Non-Specific) Enzyme2->Adsorbed Aggregate Compound Aggregate Aggregate->Adsorbed

Caption: True inhibition vs. non-specific aggregation.

Protocol 1: Detergent Counter-Screen

  • Prepare Reagents: Prepare two sets of assay buffer: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Run Assay: Perform a full dose-response curve for this compound in both buffer conditions.

  • Analyze Data: Compare the IC50 values obtained from both curves.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly suggests the compound's activity is aggregation-dependent. True inhibitors are typically unaffected by low concentrations of non-ionic detergents.

Protocol 2: Centrifugation Assay for Aggregates

  • Prepare Sample: Incubate the compound in assay buffer at a concentration showing inhibition for 15-30 minutes.[7]

  • Centrifuge: Centrifuge the sample at high speed (e.g., >15,000 x g) for 30 minutes to pellet any aggregates.[7]

  • Test Supernatant: Carefully remove the supernatant and test its activity in the assay.

  • Interpretation: A significant loss of inhibitory activity in the supernatant compared to the non-centrifuged control indicates that the active species was pelleted, confirming the presence of aggregates.

Assay Condition IC50 (µM) Interpretation
Standard Buffer1.5Apparent Activity
+ 0.01% Triton X-10025.0Aggregation Likely (>10-fold shift)
Supernatant after Centrifugation> 50Aggregation Confirmed (Activity removed)
Caption: Example data suggesting aggregation-based interference.
B. Interference with Assay Technology

Rationale: The compound itself may have optical properties that confound the assay readout. It is crucial to run controls that isolate the compound's signal from the biological reaction.[2]

Protocol: Testing for Optical Interference (Fluorescence/Absorbance)

  • Prepare Plate: In a microplate identical to the one used for your assay, add a serial dilution of this compound to the assay buffer.

  • Omit Reagents: Critically, do not add the enzyme, substrate, or other reaction components that generate the signal.

  • Read Plate: Read the plate on the same instrument with the same filter settings (excitation/emission wavelengths or absorbance wavelength) used in the primary assay.

  • Interpretation: If you observe a dose-dependent increase or decrease in the signal from the compound alone, it indicates direct interference with the detection method. This artifactual signal must be subtracted from your main experimental data, or a different detection method should be chosen.

Step 3: Confirming Hits with Orthogonal, Biophysical Methods

Rationale: If a compound passes all troubleshooting checks, the final step is to confirm a direct, physical interaction between the compound and the target protein. Biophysical assays are the gold standard for this validation as they measure binding directly, are less prone to the artifacts that plague activity assays, and provide quantitative data on binding affinity (KD) and kinetics.[17][18][19]

Technique Principle Key Output Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[20]Binding kinetics (ka, kd), Affinity (KD)Real-time, label-free, high sensitivity.Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[21]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics, solution-based.Requires large amounts of pure protein and compound.
Nuclear Magnetic Resonance (NMR) Observes changes in the magnetic environment of the protein or ligand upon binding.[22]Binding site information, Affinity (KD)Detailed structural information, detects weak binding.Requires isotope-labeled protein, high concentrations.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[21]Affinity (KD)Low sample consumption, solution-based.Requires a fluorescent label or intrinsic fluorescence.
Caption: Comparison of common biophysical methods for hit validation.

By following this structured troubleshooting guide, researchers can confidently distinguish true biological hits from assay artifacts, saving significant time and resources in the drug discovery process.

References

Validation & Comparative

A Comparative Guide to a Novel 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Derivative and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery. Their ability to modulate specific signaling pathways has revolutionized the treatment of numerous diseases, particularly cancer. Within this expansive field, the exploration of novel chemical scaffolds that offer improved potency, selectivity, and pharmacological properties is a continuous endeavor. This guide provides an in-depth comparison of a promising kinase inhibitor scaffold, 5H-pyrrolo[2,3-b]pyrazine, focusing on a representative potent derivative, against a panel of established kinase inhibitors targeting diverse families. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for their evaluation, and visualize the complex biological systems they modulate.

The Rise of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for kinase inhibition. Derivatives of this heterocyclic system have been shown to exhibit potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3). For the purpose of this guide, we will focus on a well-characterized example from this class, Compound 13 , a potent FGFR inhibitor, to draw comparisons with other kinase inhibitors.

A Head-to-Head Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases). The following table provides a comparative overview of Compound 13 and other well-characterized kinase inhibitors across different kinase families.

CompoundPrimary Target(s)IC50 (nM)Kinase Family
Compound 13 (5H-pyrrolo[2,3-b]pyrazine derivative) FGFR1Potent (specific IC50 not publicly available)Receptor Tyrosine Kinase
Infigratinib (BGJ398) FGFR1, FGFR2, FGFR30.9, 1.4, 1Receptor Tyrosine Kinase
Erdafitinib (JNJ-42756493) FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7Receptor Tyrosine Kinase
Vemurafenib B-Raf (V600E)31Serine/Threonine Kinase
Dabrafenib B-Raf (V600E)0.8Serine/Threonine Kinase
GSK8612 TBK1~158 (pIC50 of 6.8)Serine/Threonine Kinase
Amlexanox TBK1, IKKε~1000-2000Serine/Threonine Kinase

Note: IC50 values can vary depending on the assay conditions. This table provides a representative summary from published data.

This data highlights the diverse potency and target profiles of different kinase inhibitor classes. While Compound 13 and the other FGFR inhibitors demonstrate high potency against their target family, inhibitors like Vemurafenib and Dabrafenib are highly specific for the mutated B-Raf kinase. The TBK1/IKKε inhibitors, GSK8612 and Amlexanox, target key regulators of the innate immune response.

Visualizing the Molecular Battlegrounds: Signaling Pathways

To appreciate the functional consequences of kinase inhibition, it is crucial to understand the signaling pathways in which these enzymes operate.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors FGFR Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Differentiation) AKT AKT PI3K->AKT AKT->Nucleus Cell Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Nucleus Gene Expression Compound13 Compound 13 Compound13->FGFR Infigratinib Infigratinib Infigratinib->FGFR Erdafitinib Erdafitinib Erdafitinib->FGFR

Caption: The FGFR signaling pathway and points of inhibition.

The Fibroblast Growth Factor Receptor (FGFR) pathway is a critical regulator of cell proliferation, survival, and differentiation. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibitors like Compound 13, Infigratinib, and Erdafitinib block this initial activation step.

RAS_RAF_MEK_ERK_Pathway cluster_inhibitors RAF Inhibitors RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Gene Expression (Proliferation, Survival) RAF RAF RAS->RAF Gene Expression (Proliferation, Survival) MEK MEK RAF->MEK Gene Expression (Proliferation, Survival) ERK ERK MEK->ERK Gene Expression (Proliferation, Survival) Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) Vemurafenib Vemurafenib Vemurafenib->RAF Dabrafenib Dabrafenib Dabrafenib->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway.

A central pathway in cell signaling, the RAS-RAF-MEK-ERK cascade transmits signals from cell surface receptors to the nucleus to control gene expression. Mutations in BRAF are common in cancer, leading to constitutive pathway activation. Vemurafenib and Dabrafenib are potent inhibitors of mutant B-Raf.

TBK1_IKKe_Pathway cluster_inhibitors TBK1/IKKε Inhibitors PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IRF3_IRF7 IRF3 / IRF7 TBK1_IKKe->IRF3_IRF7 P Nucleus Nucleus IRF3_IRF7->Nucleus Type I Interferon Production GSK8612 GSK8612 GSK8612->TBK1_IKKe Amlexanox Amlexanox Amlexanox->TBK1_IKKe

Caption: The TBK1/IKKε signaling pathway.

TBK1 and IKKε are key kinases in the innate immune system, activated by pathogen-associated molecular patterns. They phosphorylate transcription factors IRF3 and IRF7, leading to the production of type I interferons. GSK8612 and Amlexanox inhibit these kinases, thereby modulating the inflammatory response.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The determination of a kinase inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a fundamental experiment in drug discovery. Luminescence-based assays are widely used for their high sensitivity and throughput.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 of a test compound against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based platform. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., Compound 13)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_setup Plate Setup (Add Compound/Control) compound_prep->plate_setup kinase_add Add Kinase plate_setup->kinase_add pre_incubation Pre-incubation (10 min) kinase_add->pre_incubation reaction_init Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_init reaction_incubation Reaction Incubation (60 min at 30°C) reaction_init->reaction_incubation adp_glo_add Add ADP-Glo™ Reagent reaction_incubation->adp_glo_add adp_glo_incubation Incubation (40 min) adp_glo_add->adp_glo_incubation detection_reagent_add Add Kinase Detection Reagent adp_glo_incubation->detection_reagent_add detection_incubation Incubation (30 min) detection_reagent_add->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination.

Conclusion

The 5H-pyrrolo[2,3-b]pyrazine scaffold, exemplified by the potent FGFR inhibitor Compound 13, represents a valuable addition to the kinase inhibitor toolkit. This guide has provided a comparative analysis of this novel derivative against established inhibitors targeting FGFR, RAF, and TBK1/IKKε kinases, highlighting the diversity in potency and selectivity that can be achieved with different chemical scaffolds. The provided experimental protocol for IC50 determination offers a practical framework for researchers to evaluate and compare the performance of novel kinase inhibitors. As our understanding of kinase signaling pathways continues to grow, the development of highly potent and selective inhibitors based on novel scaffolds like 5H-pyrrolo[2,3-b]pyrazine will be crucial for advancing targeted therapies.

The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the identification of versatile scaffolds that can be systematically modified to achieve potent and selective inhibition of target proteins is a cornerstone of modern therapeutic development. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as one such "privileged" structure, particularly in the realm of kinase inhibitors. Its rigid, bicyclic framework provides a solid anchor within the ATP-binding site of numerous kinases, while offering multiple vectors for chemical modification to fine-tune potency and selectivity.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, with a primary focus on its well-documented activity against Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3). We will also explore its emerging potential as an inhibitor of other important kinases, including Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK), and Ataxia Telangiectasia and Rad3-related protein (ATR). By examining the subtle yet critical interplay between chemical structure and biological activity, we aim to provide actionable insights for researchers engaged in the design and development of novel kinase inhibitors.

The Allure of the 5H-pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine scaffold's success as a kinase inhibitor template can be attributed to several key features. The pyrazine ring nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The pyrrole ring offers a site for substitutions that can project into different pockets of the active site, influencing both potency and selectivity. Furthermore, the N5 position of the pyrrole ring provides an additional handle for modification, often with bulky groups that can occupy the solvent-exposed region.

The importance of this core scaffold is highlighted by studies that have shown a dramatic increase in binding activity when switching from other heterocyclic systems, such as 1H-pyrazolo[4,3-b]pyridine, to the 5H-pyrrolo[2,3-b]pyrazine core for FGFR1 inhibition.[1]

Comparative Structure-Activity Relationship Analysis

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases is a well-established target in oncology. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been extensively explored for the development of potent FGFR inhibitors.

Key SAR Insights for FGFR Inhibition:

  • N5-Position: Substitution at the N5 position with a sulfonyl group is a common strategy. The nature of the substituent on the sulfonyl group significantly impacts activity. For instance, an unsubstituted pyrazole ring at this position has been shown to yield high potency.[2][3]

  • C3-Position: The C3 position is crucial for interacting with the hinge region. A 1-methyl-1H-pyrazol-4-yl group at this position has been found to be favorable for FGFR1 activity.[1]

  • Scaffold Isomerism: The isomeric 1H-pyrrolo[3,2-b]pyridine scaffold has been shown to be less active against FGFR1 compared to the 5H-pyrrolo[2,3-b]pyrazine core, underscoring the importance of the precise arrangement of nitrogen atoms in the bicyclic system.[1]

Compound IDR1 (at N5)R2 (at C3)FGFR1 Inhibition (%) @ 10µMIC50 (nM)Reference
9 Phenylsulfonyl1-methyl-1H-pyrazol-4-yl92.5-[2]
11 1-methyl-1H-imidazol-4-ylsulfonyl1-methyl-1H-pyrazol-4-yl86.0-[2]
12 1-(2-fluoroethyl)-1H-imidazol-4-ylsulfonyl1-methyl-1H-pyrazol-4-yl89.0-[2]
13 Imidazo[1,2-b]pyridazin-3-ylsulfonyl1H-pyrazol-4-yl-Sub-nanomolar[4]

Logical Relationship for FGFR Inhibition SAR:

Caption: Key modification sites on the 5H-pyrrolo[2,3-b]pyrazine core for FGFR inhibition.

Janus Kinase 3 (JAK3) Inhibition

JAK3 is a critical mediator of cytokine signaling in immune cells, making it an attractive target for autoimmune diseases. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also yielded potent and selective JAK3 inhibitors.

Key SAR Insights for JAK3 Inhibition:

  • C2-Position: The introduction of a phenyl ether moiety at the C2 position has been a successful strategy to achieve potent JAK3 inhibition. Modifications on this phenyl ring can be used to tune selectivity against other JAK isoforms.[5]

  • C3-Position: An amido group at the C3 position has been shown to be a key feature for a series of potent JAK3 inhibitors.[6]

  • N5-Position: The addition of a cyclopropyl group at the N5 position has been explored and found to be compatible with potent JAK3 inhibition.[6]

Compound IDR1 (at C2)R2 (at C3)R3 (at N5)JAK3 IC50 (nM)JAK1 IC50 (nM)Reference
1a Phenyl etherHHPotentNon-selective[5]
12b Substituted phenyl etherHHPotentImproved Selectivity[5]
Example from[6] HAmidoCyclopropylPotentSelective vs JAK1[6]

Logical Relationship for JAK3 Inhibition SAR:

synthesis_workflow Start Substituted Aminopyrazine Intermediate Alkylated Intermediate Start->Intermediate + Reagent1 Reagent1 Methyl bromopyruvate Product Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Intermediate->Product Cyclization Cyclization Cyclization (e.g., heat, base)

References

A Comparative Efficacy Analysis of 5H-pyrrolo[2,3-B]pyrazine Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of emerging 5H-pyrrolo[2,3-B]pyrazine derivatives against established kinase inhibitors. Our analysis is grounded in publicly available preclinical data, offering researchers, scientists, and drug development professionals a critical overview of this promising class of compounds. We will delve into their mechanism of action, compare their efficacy with known drugs targeting similar pathways, and provide standardized protocols for independent verification.

Introduction: The Emergence of Pyrrolo[2,3-b]pyrazines in Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold has garnered significant attention in medicinal chemistry as a versatile core for the development of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The structural resemblance of the pyrrolopyrimidine core to adenine, a key component of ATP, makes it an excellent starting point for designing competitive kinase inhibitors.[2]

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[3] Aberrant FGFR signaling, in particular, is a known driver in various malignancies, making it a prime target for therapeutic intervention.[4][5][6] This guide will focus primarily on the comparative efficacy of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors. While direct efficacy data for Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is limited in the public domain, extensive research on its derivatives provides a strong basis for comparison. This compound often serves as a key intermediate in the synthesis of more complex and potent inhibitors.[7]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 5H-pyrrolo[2,3-b]pyrazine derivatives exert their therapeutic effect is through competitive inhibition at the ATP-binding site of the target kinase. The following diagram illustrates this general mechanism.

General Mechanism of Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolo[2,3-b]pyrazine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Cell Signaling Cascade) Substrate->Phosphorylated_Substrate Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inactive_Kinase Kinase Active Site (Blocked) Inhibitor->Inactive_Kinase Binds Competitively No_Phosphorylation No Phosphorylation (Signal Blocked) Inactive_Kinase->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a 5H-pyrrolo[2,3-b]pyrazine derivative.

Comparative Efficacy Analysis

To provide a clear comparison, we will evaluate the efficacy of representative 5H-pyrrolo[2,3-b]pyrazine derivatives against established FGFR inhibitors that are either in clinical use or advanced clinical development. The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%.

Table 1: Comparative In Vitro Efficacy of FGFR Inhibitors

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
5H-pyrrolo[2,3-b]pyrazine Compound 13FGFR1<10[3]
5H-pyrrolo[2,3-b]pyrazine Compound 9pFGFR1/2/3Potent Nanomolar[5]
Known FGFR Inhibitor AZD4547FGFR1/2/30.2/2.5/1.8[6]
Known FGFR Inhibitor NVP-BGJ398FGFR1/2/30.9/1.4/1.0[6]
Known FGFR Inhibitor JNJ-42756493FGFR1/2/3/4Potent[6]

Note: The data for "Compound 13" and "Compound 9p" are representative examples from the literature on 5H-pyrrolo[2,3-b]pyrazine derivatives and are not this compound itself.

The data indicates that optimized 5H-pyrrolo[2,3-b]pyrazine derivatives can achieve inhibitory potencies comparable to, and in some cases exceeding, those of established FGFR inhibitors in biochemical assays.[3][5]

Experimental Protocols for Efficacy Determination

The following are standardized protocols for assessing the efficacy of kinase inhibitors. The causality behind these experimental choices is to first determine the direct inhibitory effect on the target enzyme (biochemical assay) and then to assess the compound's ability to inhibit the target's function within a cellular context (cell-based assay).

1. Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., FGFR1) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Reaction Kinase Reaction (Phosphorylation) Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

selectivity profile of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site of kinases presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Consequently, the meticulous characterization of a compound's kinase selectivity profile is a cornerstone of preclinical drug development.

This guide provides an in-depth analysis of the kinase selectivity profile of compounds based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. While we will use a well-characterized derivative from this series as a primary example, the principles and methodologies discussed are broadly applicable to the evaluation of novel kinase inhibitors. We will delve into the structural rationale for its activity, present comparative kinase profiling data, and provide detailed experimental protocols for researchers seeking to conduct similar assessments.

The 5H-pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold for Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core has garnered significant attention as a "privileged scaffold" in kinase inhibitor design. Its bicyclic, nitrogen-rich structure provides a rigid framework that can be strategically decorated with various substituents to achieve potent and selective interactions within the kinase ATP-binding pocket.

G cluster_0 Radiometric Kinase Assay Workflow start Start reagents Prepare Assay Buffer, Kinase, Substrate, [γ-³²P]ATP, and Inhibitor start->reagents incubation Incubate Kinase and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate and [γ-³²P]ATP incubation->reaction stop Quench Reaction reaction->stop separation Separate Phosphorylated Substrate from Free [γ-³²P]ATP stop->separation detection Quantify Radioactivity on Substrate separation->detection end End detection->end

A Researcher's Guide to Reproducibility with Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The synthesis of novel kinase inhibitors, a cornerstone of modern oncology and immunology research, often relies on key heterocyclic building blocks. One such scaffold is Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, a crucial intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors like Upadacitinib[1][2][3]. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments using this compound, offers detailed experimental protocols, and compares its utility with relevant alternatives. Our aim is to equip researchers with the knowledge to ensure consistency and reliability in their synthetic endeavors.

The Critical Role of Starting Material Quality in Experimental Reproducibility

The seemingly straightforward nature of sourcing a chemical intermediate can be fraught with challenges that directly impact the outcome and reproducibility of a synthetic route. The purity, stability, and characterization of this compound are paramount.

Purity and Potential Impurities: Commercially available this compound may contain impurities stemming from its synthesis. A common synthetic route involves the protection of the pyrrole nitrogen, for instance, with a tosyl group (methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate), followed by subsequent deprotection[1]. Incomplete reactions or side reactions during these steps can lead to residual protected starting material or other byproducts. Brominated precursors are also utilized in the synthesis of related pyrrolopyrazine cores, and their presence as impurities can interfere with downstream coupling reactions[4].

Stability and Storage: The pyrrolo[2,3-b]pyrazine core is a nitrogen-rich heterocyclic system. While generally stable, prolonged exposure to harsh acidic or basic conditions, as well as strong oxidizing or reducing agents, can lead to degradation. Proper storage in a cool, dry, and dark environment is essential to maintain its integrity.

Characterization is Non-Negotiable: Before embarking on a multi-step synthesis, it is imperative to thoroughly characterize the starting material. This self-validating step is a cornerstone of trustworthy research.

Table 1: Recommended Analytical Characterization of this compound
Analytical TechniquePurposeExpected Observations
¹H NMR Structural verification and identification of proton environments.Signals corresponding to the aromatic protons of the pyrrolopyrazine core, the N-H proton, and the methyl ester protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
LC-MS Assessment of purity and confirmation of molecular weight.A major peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated molecule.
HPLC Quantitative determination of purity.A single major peak, with purity ideally >98%.

A Reproducible Protocol for the Utilization of this compound: Amide Coupling

A frequent downstream application of this compound is its conversion to an amide. This is often achieved through hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. The following protocol details a representative amide bond formation, a critical step in the synthesis of many kinase inhibitors.

Experimental Workflow: From Ester to Amide

G cluster_0 Ester Hydrolysis cluster_1 Amide Coupling ester This compound hydrolysis 1. Dissolve in THF/MeOH 2. Add aq. LiOH or NaOH 3. Stir at RT ester->hydrolysis acid 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid hydrolysis->acid acid_input 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid coupling 1. Dissolve in DMF 2. Add Amine, HATU, and DIPEA 3. Stir at RT acid_input->coupling amide Target Amide coupling->amide

Caption: Workflow for the conversion of the methyl ester to a target amide.

Step-by-Step Protocol: Amide Coupling
  • Ester Hydrolysis:

    • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents).

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Amide Bond Formation:

    • To a solution of the resulting 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1 equivalents).

    • Add an amide coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a strong base like LiOH or NaOH for hydrolysis is crucial for the complete conversion of the ester. The use of HATU as a coupling agent is effective for forming amide bonds, even with less nucleophilic anilines, which are common partners in kinase inhibitor synthesis. DIPEA is used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

Comparative Analysis: Alternatives to the Pyrrolo[2,3-b]pyrazine Core

While the pyrrolo[2,3-b]pyrazine scaffold is prevalent, other heterocyclic systems can serve as alternative cores for the synthesis of kinase inhibitors. The choice of a core scaffold can significantly impact the synthetic route, biological activity, and intellectual property landscape.

Table 2: Comparison of Heterocyclic Cores in Kinase Inhibitor Synthesis
Heterocyclic CoreExample ApplicationKey Synthetic StepsReported AdvantagesPotential Challenges
5H-Pyrrolo[2,3-b]pyrazine FGFR and JAK InhibitorsSuzuki or Stille coupling for C-C bond formation; Amide coupling.Potent inhibition of target kinases.Synthesis of the core can be multi-step.
1H-Pyrrolo[2,3-b]pyridine FGFR4 InhibitorsSimilar to pyrrolopyrazine; often involves condensation reactions.High ligand efficiency and potent inhibition.Regioisomeric control during synthesis can be challenging.
3-Amino-pyrazine-2-carboxamide Pan-FGFR InhibitorsScaffold hopping from a pyrimidine core.Favorable in vitro activity against multiple FGFR isoforms.May require more extensive structure-activity relationship (SAR) studies.
Pyrido[2,3-d]pyrimidin-7(8H)-one Irreversible FGFR InhibitorsMulti-step synthesis involving construction of the bicyclic system.Potential for covalent binding and sustained inhibition.Synthesis is often complex and may have lower overall yields.

Logical Framework for Scaffold Selection

G cluster_0 Project Goals cluster_1 Scaffold Properties cluster_2 Decision Target Target Kinase PyrroloPyrazine Pyrrolo[2,3-b]pyrazine Target->PyrroloPyrazine PyrroloPyridine Pyrrolo[2,3-b]pyridine Target->PyrroloPyridine AminoPyrazine Aminopyrazine Target->AminoPyrazine Selectivity Desired Selectivity Profile Selectivity->PyrroloPyrazine Selectivity->PyrroloPyridine Selectivity->AminoPyrazine IP Intellectual Property Landscape IP->PyrroloPyrazine IP->PyrroloPyridine IP->AminoPyrazine Decision Scaffold Selection PyrroloPyrazine->Decision PyrroloPyridine->Decision AminoPyrazine->Decision

Caption: Decision matrix for selecting a heterocyclic core.

Conclusion

The reproducibility of experiments involving this compound is fundamentally linked to the quality of the starting material and the meticulous execution of well-defined protocols. By implementing rigorous characterization of the starting material and adhering to optimized and understood experimental procedures, researchers can significantly enhance the reliability of their results. Furthermore, a comparative understanding of alternative heterocyclic cores allows for a more strategic approach to the design and synthesis of novel kinase inhibitors. This guide serves as a foundational resource for scientists and drug development professionals, aiming to foster a culture of reproducibility and accelerate the discovery of new medicines.

References

A Researcher's Guide to Profiling the Cross-Reactivity of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold and the Imperative of Selectivity

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1] Derivatives of this versatile heterocycle have demonstrated significant activity against a range of therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs) and Topoisomerase II.[2][3] Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate represents a key building block in the synthesis of these more complex molecules.[4][5][6] While often considered a synthetic intermediate, its inherent structural motifs warrant a thorough investigation into its own potential for biological interactions and, crucially, its cross-reactivity profile.

Understanding the selectivity of a compound is paramount in drug discovery. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[7] For a foundational scaffold like pyrrolo[2,3-b]pyrazine, characterizing the cross-reactivity of its simpler forms, such as this compound, provides invaluable insights that can guide the design of more selective and potent derivatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound. We will delve into the rationale behind selecting appropriate screening platforms, provide detailed experimental protocols for key assays, and discuss the interpretation of the resulting data. While specific cross-reactivity data for this exact molecule is not extensively published, this guide will equip you with the methodologies to generate this critical information.

Strategic Approach to Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions. Finally, cell-based assays are employed to assess target engagement in a more physiologically relevant context.

Caption: A typical workflow for assessing small molecule cross-reactivity.

Phase 1: Broad Kinome Profiling – Unveiling the Interaction Landscape

Given that many pyrrolo[2,3-b]pyrazine derivatives are kinase inhibitors, the most logical starting point is a broad kinome scan.[1] These services screen a test compound against a large panel of recombinant kinases (often over 400) to identify potential interactions.[8]

Recommended Platform: KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[8] This method does not require enzymatic activity and is therefore not limited by the need for specific substrates or assay conditions for each kinase.

Experimental Rationale: The primary goal of this initial screen is to identify any kinases that bind to this compound with significant affinity. The output is typically presented as a percentage of control, where a lower percentage indicates stronger binding. This allows for a broad, unbiased view of the compound's kinome-wide selectivity.

Data Presentation: The results from a kinome scan are often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and interactions are indicated by colored circles. A more quantitative representation is a table listing the kinases with the highest binding affinity.

Table 1: Example Kinome Profiling Data for a Hypothetical Compound

Kinase TargetPercent of Control (%) @ 10 µMDissociation Constant (Kd) in µM
FGFR150.5
VEGFR2101.2
ABL135>10
SRC40>10
.........

Phase 2: Quantitative Confirmation of Primary Hits

Once a list of potential off-targets has been generated from the broad screen, the next step is to confirm these interactions and determine their binding affinities (Kd) and/or inhibitory concentrations (IC50) using orthogonal, quantitative methods.

Competitive Binding Assays

Competitive binding assays are used to determine the binding affinity of a test compound by measuring its ability to displace a known, often fluorescently or radiolabeled, ligand from the target protein.[9][10][11] This is an effective way to quantify the interaction between the compound and the identified off-targets.[12][13]

Step-by-Step Protocol for a Generic Fluorescence Polarization-Based Competitive Binding Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase (identified from the kinome scan).

    • Prepare a stock solution of a known fluorescently labeled ligand (tracer) for the kinase.

    • Prepare a serial dilution of this compound.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the kinase and the fluorescent tracer to each well.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no kinase (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Enzymatic Inhibition Assays

For kinases identified as strong binders, it is crucial to determine if this binding translates to functional inhibition of the enzyme's catalytic activity.[14] Activity-based kinase assays directly measure the phosphorylation of a substrate.[15][16]

Step-by-Step Protocol for a Generic ADP-Glo™ Kinase Assay:

  • Kinase Reaction:

    • In a microplate, add the kinase, its specific substrate, and ATP.

    • Add serially diluted this compound. Include positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.

Phase 3: Assessing Target Engagement in a Cellular Context

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a cell.[17] Therefore, it is critical to validate the identified interactions in a cellular setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[18][19][20][21]

The Principle of CETSA: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[22]

Caption: Ligand binding stabilizes proteins against heat-induced denaturation in CETSA.

Step-by-Step Protocol for CETSA with Western Blot Detection:

  • Cell Treatment: Treat cultured cells with either vehicle control or various concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Example Data Interpretation for Cross-Reactivity Studies

Assay TypeTargetResult (IC50/Kd/ΔTm)Interpretation
Kinome ScanFGFR1Kd = 0.5 µMPotent biochemical binding. A primary target of interest.
Kinome ScanVEGFR2Kd = 1.2 µMSignificant off-target binding. Further investigation is warranted.
Enzymatic AssayFGFR1IC50 = 0.7 µMBinding translates to functional inhibition of the kinase.
Enzymatic AssayVEGFR2IC50 = 1.5 µMFunctional inhibition of a key off-target. Potential for side effects related to VEGFR2 inhibition.
CETSAFGFR1ΔTm = +5°CConfirmed target engagement in a cellular environment.
CETSAVEGFR2ΔTm = +3°CConfirmed off-target engagement in a cellular environment.

Conclusion: Building a Comprehensive Selectivity Profile

While this compound may primarily be a synthetic precursor, its core structure possesses the potential for biological activity. A systematic investigation of its cross-reactivity is not merely an academic exercise but a crucial step in building a comprehensive understanding of the structure-activity relationships within the broader class of pyrrolo[2,3-b]pyrazine-based inhibitors.

By employing a tiered approach of broad kinome screening, quantitative biochemical assays, and cell-based target engagement studies, researchers can construct a detailed selectivity profile. This data is invaluable for predicting potential off-target effects, guiding the design of more selective analogs, and ultimately contributing to the development of safer and more effective therapeutics. The methodologies outlined in this guide provide a robust framework for undertaking such an investigation, ensuring scientific rigor and generating actionable insights.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our pursuit of novel therapeutics demands a deep respect for the chemical entities we handle. Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of our research. This guide provides a comprehensive, experience-driven framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment: Know Your Compound

Based on available data for analogous compounds, researchers should anticipate that this compound may cause:

  • Skin Irritation: Prolonged or repeated contact may lead to redness and discomfort.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

It is crucial to handle this compound as a substance with unknown toxicological properties and to apply the principles of As Low As Reasonably Achievable (ALARA) for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable.[4][5] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[6] A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[6][7][8]Protects against accidental splashes and airborne particles, which could cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile) should be worn.[9][10] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[9]Prevents direct skin contact, a primary route of exposure that can lead to irritation.
Body A flame-resistant lab coat should be worn and kept fully buttoned.Provides a barrier against spills and splashes, protecting underlying clothing and skin.
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator may be required.Engineering controls like fume hoods are the primary means of preventing respiratory irritation from dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to ensure a safe and controlled environment when working with this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur within a designated area, preferably inside a chemical fume hood to control airborne particles.

  • Spill Containment: Before weighing, place a disposable absorbent liner on the work surface to contain any potential spills.

  • Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal due to static electricity.

Solution Preparation and Reactions
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors or aerosols.

  • Ventilation: All manipulations, including solution preparation and transfers, must be performed in a well-ventilated area, ideally within a chemical fume hood.[3]

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to avoid uncontrolled exothermic reactions.

Post-Reaction Work-up and Purification
  • Cooling: Ensure that reaction mixtures are cooled to a safe temperature before quenching or extraction.

  • Extraction and Concentration: Perform liquid-liquid extractions and solvent removal (e.g., rotary evaporation) within a fume hood to manage solvent vapors.

The following diagram illustrates the recommended workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE prep_area Designate Work Area in Fume Hood prep_start->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution Transfer Compound handle_reaction Perform Reaction handle_solution->handle_reaction handle_workup Conduct Work-up & Purification handle_reaction->handle_workup disp_waste Segregate Waste handle_workup->disp_waste Generate Waste disp_label Label Waste Container disp_waste->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for Handling and Disposal

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a legal and ethical responsibility.[11] All waste generated from handling this compound must be treated as hazardous waste.[12]

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent pads should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, leak-proof container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name and approximate concentrations.[13]

  • Storage: Waste containers should be kept closed at all times except when adding waste.[11] They must be stored in a designated satellite accumulation area away from general laboratory traffic.

Final Disposal
  • Licensed Disposal: The disposal of hazardous waste must be handled by a licensed environmental services company in accordance with all federal, state, and local regulations.[14]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.